azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
Description
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Properties
Molecular Formula |
C3H6F6N2O |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate |
InChI |
InChI=1S/C3H2F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h10H2;1H3/q-1;/p+1 |
InChI Key |
IWFMKKLDPOBEHS-UHFFFAOYSA-O |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(N)[O-].[NH4+] |
Origin of Product |
United States |
chemical and physical properties of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
The Chemistry of Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: Synthesis, Properties, and Applications
Thermodynamic Drivers of Fluorinated Hemiaminal Stability
In classical organic synthesis, the reaction between an unhindered aliphatic ketone and ammonia typically yields an unstable hemiaminal that rapidly dehydrates to an imine or undergoes complex oligomerization. However, hexafluoroacetone (HFA) fundamentally defies this paradigm. The extreme electron-withdrawing nature of its two trifluoromethyl ( −CF3 ) groups creates a highly electrophilic carbonyl carbon. This is evidenced by HFA's hydration equilibrium constant ( Keq≈106M−1 ), which overwhelmingly favors the formation of the geminal diol over the parent ketone[1].
When HFA is subjected to nucleophilic attack by ammonia, it forms a highly stable hemiaminal intermediate: 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol[1]. The inductive stabilization provided by the −CF3 groups prevents spontaneous dehydration. Furthermore, these same inductive effects drastically lower the pKa of the resulting hydroxyl group. This enhanced acidity allows a second equivalent of ammonia to deprotonate the hemiaminal, yielding the stable ionic compound: azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (the ammonium salt of the HFA-ammonia adduct).
Mechanistic pathway of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate formation.
Quantitative Physical and Chemical Properties
Understanding the physicochemical profile of this azanium salt is critical for its application in drug development and fluoropolymer synthesis. The table below summarizes its core properties.
| Property | Value / Description | Mechanistic Rationale |
| Molecular Formula | C3H6F6N2O | 2:1 stoichiometric adduct of NH3 and HFA. |
| Molar Mass | 200.08 g/mol | Calculated from constituent ions. |
| Physical State | White crystalline solid | Ionic lattice formed by strong hydrogen bonding between NH4+ and the alkoxide oxygen/amine nitrogen. |
| Solubility | Soluble in THF, Et2O , CH3CN | High polarity of the ion pair facilitates solvation in polar aprotic media. |
| Moisture Sensitivity | High (Hygroscopic) | Competes with water to form the thermodynamically stable HFA hydrate[1]. |
| Thermal Stability | Decomposes upon heating | Reversibly dissociates into NH3 and HFA hemiaminal; further heating yields HFA imine. |
Synthetic Methodology and Self-Validating Protocol
The synthesis of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate requires strict exclusion of moisture. Because HFA is a highly reactive and toxic gas, the protocol must be executed in a controlled, closed-system environment.
Causality in Experimental Design :
-
Temperature Control (-78°C) : Ammonia is a gas at room temperature. Condensing it at -78°C ensures a high local concentration in the liquid phase, driving the nucleophilic addition forward while safely dissipating the highly exothermic nature of the reaction.
-
Anhydrous Conditions : The presence of water will immediately outcompete ammonia, leading to the formation of HFA sesquihydrate, a stable and unwanted byproduct[2].
-
Excess Ammonia : Using >2 equivalents of ammonia serves a dual purpose: it acts as the initial nucleophile and subsequently as the base to deprotonate the acidic hemiaminal, driving the equilibrium toward the azanium salt.
Step-by-Step Protocol :
-
System Preparation : Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a gas inlet tube. Purge the system with ultra-high purity Argon for 15 minutes to establish a strictly inert atmosphere.
-
Solvent and Base Introduction : Add 100 mL of anhydrous diethyl ether ( Et2O ) to the flask. Cool the flask to -78°C using a dry ice/acetone bath. Slowly condense approximately 3 equivalents of anhydrous ammonia gas into the stirring solvent.
-
Electrophile Addition : Connect a cylinder of hexafluoroacetone gas to the inlet. Crucial: Bubble 1 equivalent of HFA gas into the solution at a rate of 10 mL/min. The slow addition prevents localized heating and suppresses side reactions.
-
Equilibration and Precipitation : Once the addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature (20°C) over 2 hours. As the solution warms, the azanium salt will precipitate as a fine white crystalline solid.
-
Isolation and Validation : Isolate the product via vacuum filtration under a blanket of Argon. Wash the filter cake with 20 mL of cold, anhydrous pentane to remove unreacted organics.
-
Self-Validation Step: Dissolve a 5 mg aliquot in CD3CN and analyze via 19F NMR. The success of the reaction is confirmed by the complete disappearance of the parent HFA ketone signal (typically around -76 ppm) and the emergence of a sharp singlet near -82 ppm, corresponding to the magnetically equivalent −CF3 groups of the hemiaminal salt.
-
Step-by-step experimental workflow for the synthesis of the azanium hemiaminal salt.
Reactivity and Applications in Drug Development
The primary utility of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate lies in its reactivity as a stable precursor to hexafluoroacetone imine ( (CF3)2C=NH ). By treating the azanium salt with a strong dehydrating agent such as phosphoryl chloride ( POCl3 ), the compound undergoes dehydration to yield the isolable primary ketimine[1].
In medicinal chemistry, the incorporation of trifluoromethyl groups is a proven strategy to enhance a drug's metabolic stability, lipophilicity, and binding affinity. This azanium salt acts as a solid, easily weighable synthon for the −C(CF3)2(NH2) pharmacophore. It bypasses the severe safety and logistical hazards of handling gaseous HFA directly. Furthermore, while HFA is notoriously unreactive in classical multicomponent reactions (like the Ugi reaction) due to steric hindrance and electronic deactivation, its pre-formed ammonia adducts and ammonium salts provide alternative, highly efficient pathways for synthesizing complex, highly fluorinated α,α -disubstituted amino acid derivatives[3].
References
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Hexafluoroacetone - Wikipedia Source: Wikipedia URL:[Link]
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Hexafluoroacetone | CID 12695 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives Source: RSC Publishing URL:[Link]
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- 3. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00924J [pubs.rsc.org]
A Technical Guide to the Crystal Structure Analysis of Azanium; 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Case Study in Modern Crystallography
Abstract
This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of the novel ionic compound, azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. In the absence of a published structure, this document serves as an expert-led roadmap for researchers, outlining the complete experimental and computational workflow from synthesis to final structural elucidation. We delve into the causality behind experimental choices, emphasizing the unique challenges and opportunities presented by a highly fluorinated, hydrogen-bonding-rich system. This guide is designed to equip researchers in crystallography, materials science, and drug development with the field-proven insights necessary to approach the structural analysis of new chemical entities with confidence and scientific rigor.
Introduction: The Rationale for Structural Analysis
The title compound, the salt of the ammonium cation (azanium) and the deprotonated form of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, represents a fascinating subject for solid-state characterization. The anion is derived from a close analogue of hexafluoroisopropanol (HFIP), a solvent renowned for its unique properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity, which it owes to the electron-withdrawing trifluoromethyl groups.[1][2] The introduction of an amino group at the C2 position adds a new dimension of functionality, creating a potentially bidentate hydrogen bond acceptor and a chiral center.
Pairing this unique anion with the simple, yet effective, hydrogen-bond-donating azanium cation (NH₄⁺) creates a system where intermolecular forces are expected to dictate the crystal packing with exceptional clarity.[3][4] Elucidating the three-dimensional atomic arrangement through single-crystal X-ray crystallography is paramount.[5] It will allow us to:
-
Confirm the ionic nature and connectivity of the compound.
-
Quantify the precise molecular geometry of the anion.
-
Unambiguously map the three-dimensional hydrogen bonding network, which is critical for understanding the material's physical properties such as solubility, stability, and melting point.
-
Investigate the role of weaker, yet structure-directing, intermolecular interactions involving organic fluorine, such as C-H···F and F···F contacts.[6]
This guide will proceed as a hypothetical, yet meticulously detailed, case study, walking the reader through each critical phase of the structure determination process.
Experimental and Computational Methodology
The successful determination of a crystal structure is a multi-stage process, beginning with the synthesis of high-purity material and culminating in the refinement of a crystallographic model. The logical workflow for this project is outlined below.
Caption: Experimental Workflow for Crystal Structure Analysis.
Synthesis and Purification
A targeted synthesis is the foundational step. The most direct route to azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a simple acid-base reaction.
Protocol 1: Synthesis of the Target Salt
-
Precursor Synthesis: The precursor, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, can be synthesized via the addition of ammonia to hexafluoroacetone. This reaction must be conducted under controlled conditions, typically in a sealed pressure vessel at low temperature, due to the gaseous nature of the reactants.
-
Salt Formation: Dissolve the purified 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in the same solvent. The salt is expected to precipitate from the solution due to its ionic nature.
-
Purification: The crude salt should be collected by filtration, washed with cold solvent to remove any unreacted starting material, and dried under vacuum. Recrystallization from a suitable solvent system (see Section 2.2) will be the final purification step to yield material of >99% purity, which is crucial for obtaining high-quality single crystals.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in crystallography.[5] For a novel ionic compound, a systematic screening of crystallization techniques is essential. Given the ionic, yet organic, nature of the salt, it can be considered analogous to an ionic liquid, suggesting that a range of solvents and methods may be effective.[7][8]
Protocol 2: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of the purified salt in a range of solvents of varying polarity, such as water, methanol, ethanol, acetonitrile, and acetone. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: Prepare a near-saturated solution of the salt in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
-
Vapor Diffusion (Liquid-Liquid): This is often the most successful technique for small molecules.[9]
-
Dissolve the salt in a "good" solvent (e.g., methanol) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial (the "jar") containing a larger volume of a "poor" solvent (an anti-solvent, e.g., diethyl ether or hexane) in which the salt is insoluble.
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the salt and promoting slow, ordered crystallization.
-
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.
X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it is ready for X-ray analysis.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A modern instrument equipped with a dual-source (Mo and Cu) X-ray tube and a CCD or CMOS detector is standard.[10]
-
The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.
-
An initial series of diffraction images are taken to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity and position of each diffracted beam (reflection) are recorded.
-
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensities of all reflections, correcting for experimental factors (e.g., Lorentz and polarization effects), and applying an absorption correction. The output is a file containing a list of unique reflections with their Miller indices (h,k,l) and intensities.
Structure Solution, Refinement, and Analysis
With a processed data file, the next phase involves translating the diffraction data into a three-dimensional atomic model.
Structure Solution and Refinement
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.
-
Structure Solution: The "phase problem" is solved using direct methods, a computational approach that generates an initial electron density map from the reflection intensities. This initial map should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and other variables to minimize the difference between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and the goodness-of-fit (GooF).
Anticipated Structural Features
Based on chemical principles, we can predict the key structural features that a successful analysis will reveal.
Table 1: Hypothetical Crystallographic Data for Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
| Parameter | Anticipated Value |
| Chemical Formula | C₃H₅F₆N₂O⁻ • H₄N⁺ |
| Formula Weight | 215.12 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (Examples of common chiral/achiral groups) |
| a, b, c (Å) | 8-15 Å |
| α, γ (°) | 90° |
| β (°) | 90-110° (for monoclinic) |
| Volume (ų) | 800-1200 ų |
| Z (molecules/unit cell) | 4 |
| Temperature | 100(2) K |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
| Goodness-of-Fit (GooF) | ~1.0 |
Intermolecular Interactions:
The dominant supramolecular feature will undoubtedly be the hydrogen bonding network. The azanium cation is an excellent hydrogen bond donor (N-H···A), while the anion possesses multiple acceptor sites: the oxygen of the olate group and the nitrogen of the amino group. This will likely result in a robust, three-dimensional network.
Caption: Predicted Primary Hydrogen Bonding Interactions.
Furthermore, the high density of fluorine atoms suggests that weaker C-H···F and F···F interactions will play a significant role in the overall crystal packing.[6][11] Analysis of the intermolecular contacts will be crucial to understanding the subtle forces that govern the supramolecular assembly.
Conclusion
The crystal structure analysis of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate offers a rich opportunity to study the interplay of strong and weak intermolecular forces in a highly functionalized ionic compound. While a published structure is not yet available, this guide provides a rigorous, expert-driven blueprint for its determination. By following the detailed methodologies for synthesis, crystallization, data collection, and refinement, researchers can confidently approach this and similar novel compounds. The resulting structural information will be invaluable, providing fundamental insights into the solid-state properties of fluorinated organic salts and guiding the future design of materials with tailored characteristics.
References
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Cordis. (2019). Crystallization in Ionic Liquid Solutions. FP7. [Link]
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Hampton Research. (n.d.). Ionic Liquid Screen. Hampton Research. [Link]
- Lecomte, S. (n.d.).
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JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. [Link]
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Li, H., et al. (n.d.). Recovery and purification of ionic liquids from solutions: a review. PMC. [Link]
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Mondal, P. K., & Chopra, D. (2015). Crystal structure landscape of conformationally flexible organo-fluorine compounds. CrystEngComm. [Link]
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Semenov, A. S., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. [Link]
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Thayer, A. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
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Toth, G., & Thayer, A. M. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ACS Publications. [Link]
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University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
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Wouters, J., & Quere, L. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]
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PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem. [Link]
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Britannica. (2026). Ammonia. Britannica. [Link]
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Taylor & Francis. (n.d.). Ammonium cation – Knowledge and References. Taylor & Francis. [Link]
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Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. [Link]
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MDPI. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. MDPI. [Link]
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ResearchGate. (2025). Electrosynthesis 2.0 in 1,1,1,3,3,3‐Hexafluoroisopropanol/Amine Mixtures. ResearchGate. [Link]
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Thieme. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme. [Link]
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Chemrxiv. (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. Chemrxiv. [Link]
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Mechanism of Formation for Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Technical Whitepaper
Executive Summary
Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is the stable ammonium salt of the hexafluoroacetone (HFA) ammonia adduct. Unlike non-fluorinated ketones, which form transient and highly unstable hemiaminals, the extreme electron-withdrawing nature of the trifluoromethyl ( −CF3 ) groups in HFA drives the quantitative formation of a stable, isolable hemiaminal. This intermediate is uniquely acidic, allowing it to be deprotonated by a second equivalent of ammonia. This guide details the thermodynamic drivers, mechanistic pathway, and a self-validating anhydrous protocol for synthesizing this critical fluorinated building block.
Thermodynamic & Kinetic Drivers
The reactivity of hexafluoroacetone is dominated by the strong inductive (-I) effect of its six fluorine atoms. This drastically lowers the energy of the carbonyl lowest unoccupied molecular orbital (LUMO), rendering the carbon center exceptionally electrophilic [1].
Table 1: Thermodynamic and Reactivity Comparison
| Parameter | Hexafluoroacetone (HFA) | Acetone | Causality / Impact |
| Carbonyl Electrophilicity | Extremely High | Moderate | Inductive pull of 6 fluorine atoms drastically lowers the LUMO energy. |
| Hydration Equilibrium ( Keq ) | 106 M−1 | 10−3 M−1 | Drives rapid, irreversible addition of nucleophiles (water, amines) [1]. |
| Hemiaminal Stability | Isolable, stable at RT | Transient, highly unstable | Prevents spontaneous dehydration to the imine without a dehydrating agent like POCl3 [1]. |
| Hydroxyl Acidity (pKa) | ~6.5 - 9.3 | > 14 | Enables deprotonation by weak bases (like NH3 ) to form stable salts. |
Core Mechanism of Formation
The formation of the azanium salt proceeds via a cascade of nucleophilic addition and acid-base equilibria:
-
Nucleophilic Addition : The nitrogen lone pair of ammonia ( NH3 ) attacks the highly electrophilic carbonyl carbon of HFA. The reaction is entirely barrierless at standard conditions due to the overwhelming thermodynamic driving force.
-
Zwitterion Intermediate : The attack pushes the π -electrons of the C=O bond onto the oxygen, creating a transient zwitterion characterized by an alkoxide anion and an ammonium cation.
-
Proton Transfer : A rapid intramolecular or intermolecular proton transfer neutralizes the zwitterion, yielding the stable hemiaminal, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 31253-34-6)[2].
-
Deprotonation (Salt Formation) : The −CF3 groups inductively stabilize the conjugate base, making the hydroxyl proton of the hemiaminal highly acidic. A second equivalent of ammonia acts as a Brønsted base, abstracting this proton to yield the final product: the azanium (ammonium) cation and the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion.
Fig 1: Stepwise formation mechanism of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate.
Self-Validating Experimental Protocol
To synthesize this salt with high purity, strict anhydrous conditions and temperature controls are required. The following protocol is designed as a self-validating system: phase changes and precipitation serve as real-time indicators of reaction success.
Reagents : Hexafluoroacetone gas (HFA), Anhydrous Ammonia gas ( NH3 ), Anhydrous Diethyl Ether. Equipment : Flame-dried Schlenk line setup, 3-neck round bottom flask, dry ice/acetone bath (-78 °C), gas bubblers.
Step-by-Step Methodology :
-
System Preparation : Flame-dry the 3-neck flask under vacuum and purge with dry Argon.
-
Causality : HFA reacts instantly with ambient moisture to form the highly stable gem-diol ( Keq=106 M−1 ) [1]. Moisture contamination immediately halts the amination pathway.
-
-
Solvent Cooling : Add 100 mL of anhydrous diethyl ether and cool to -78 °C.
-
Causality : Both HFA (b.p. -28 °C) and NH3 (b.p. -33 °C) are gases at room temperature. The low temperature increases their solubility in ether and safely dissipates the highly exothermic heat of nucleophilic addition.
-
-
Ammonia Saturation : Bubble anhydrous NH3 gas into the cold ether for 15 minutes.
-
Causality : Establishing an excess of ammonia ensures that the subsequent addition of HFA immediately encounters nucleophiles, favoring the formation of the hemiaminal and its immediate deprotonation.
-
-
HFA Addition : Slowly bubble HFA gas into the solution while maintaining -78 °C.
-
Causality & Self-Validation : As the hemiaminal forms and is deprotonated by excess ammonia, the azanium salt precipitates as a dense white solid. The immediate appearance of this precipitate validates the anhydrous integrity of the system; if the solution remains clear, it indicates hydrate formation due to moisture.
-
-
Isolation : Filter the precipitate under an inert atmosphere, wash with cold anhydrous ether, and dry under vacuum.
-
Causality : The salt is highly insoluble in cold ether, driving the equilibrium completely to the right and allowing for isolation without complex chromatography.
-
Analytical Validation
To confirm the structural integrity of the synthesized azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, multinuclear NMR spectroscopy is employed:
-
19 F NMR : A sharp, intense singlet at approximately -81 ppm (relative to CFCl3 ) confirms the presence of the two equivalent −CF3 groups.
-
1 H NMR : Two distinct environments are observed. A broad signal at ~7.5 ppm corresponds to the NH4+ (azanium) protons, while a signal at ~2.5 ppm corresponds to the NH2 protons on the alkoxide backbone. The absence of a hydroxyl proton (~6-7 ppm) confirms complete salt formation.
-
13 C NMR : The highly deshielded quaternary carbon appears as a distinct heptet ( 2JCF≈30 Hz) around 95 ppm, while the −CF3 carbons appear as a large quartet ( 1JCF≈280 Hz) near 122 ppm.
References
-
Title: Hexafluoroacetone Source: Wikipedia URL: [Link]
An In-depth Technical Guide to the Toxicity and Safe Handling of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and its Derivatives
Disclaimer: Specific toxicity and safety data for "azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate" are not available in the public domain. This guide provides a comprehensive overview of the closely related and well-documented compound, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , CAS No. 920-66-1.[1][2] The toxicological and safety protocols for HFIP should be considered a baseline for handling its derivatives, including the specified azanium salt. The presence of an amino group may alter the chemical's properties, and a comprehensive, substance-specific risk assessment is strongly advised before use.
Introduction to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a clear, colorless liquid with a distinct aromatic odor.[2][3] It is a fluorinated alcohol known for its unique solvent properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity. These characteristics make it an invaluable solvent in peptide chemistry, for dissolving highly aggregated peptides, and in facilitating certain organic reactions under mild conditions.[3][4] It is also a precursor to the volatile anesthetic sevoflurane.[4][5] Despite its utility, HFIP presents significant health and safety hazards that demand rigorous handling protocols.
Chemical and Physical Properties
A thorough understanding of HFIP's physical and chemical properties is fundamental to its safe handling and storage. These properties dictate its behavior under various laboratory conditions and inform appropriate emergency response procedures.
| Property | Value | Source |
| CAS Number | 920-66-1 | [1][2] |
| Molecular Formula | C3H2F6O | [2] |
| Molecular Weight | 168.04 g/mol | [3] |
| Appearance | Clear, colorless, oily liquid | [3] |
| Odor | Aromatic | [2][3] |
| Boiling Point | 59°C (138°F) at 760 mmHg | [3] |
| Melting/Freezing Point | -4°C (24.8°F) | [3] |
| Specific Gravity | 1.596 at 20°C | [3] |
| Solubility in Water | Soluble (≥100 mg/mL at 20°C) | [3] |
| Vapor Pressure | 556 mmHg at 51°C | [3] |
| Flash Point | > 93°C (> 199.4°F) | [3] |
Toxicological Profile and Hazard Identification
HFIP is classified as a hazardous chemical and requires careful handling.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1A/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Summary of Toxicological Effects
-
Acute Effects: Ingestion and inhalation of HFIP can be harmful.[8] Direct contact with the liquid or its vapors can cause severe burns to the skin and serious, potentially irreversible, eye damage.[1][7]
-
Chronic Effects: There is evidence to suggest that HFIP may damage fertility or the unborn child.[1][6] Prolonged or repeated exposure may also lead to organ damage.[6][7]
-
Carcinogenicity: HFIP is not classified as a carcinogen by major regulatory agencies.
-
Environmental Hazards: While specific data is limited, it is advised to prevent release into the environment as it may be toxic to terrestrial vertebrates.[8]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to HFIP.
Engineering Controls
-
Ventilation: All work with HFIP must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Local exhaust ventilation should be used to capture vapors at the source.
-
Containment: Whenever possible, use closed systems to minimize the release of vapors into the work environment.
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.
Caption: PPE selection workflow for handling HFIP.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling HFIP and before eating, drinking, or smoking.[6]
-
Do not eat, drink, or smoke in areas where HFIP is handled or stored.[6]
-
Remove contaminated clothing and wash it before reuse.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an HFIP exposure or spill.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures
A clear, pre-defined workflow is crucial for managing spills safely and effectively.
Caption: Step-by-step workflow for responding to an HFIP spill.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Store in a designated corrosives area, away from oxidizing agents and incompatible materials.[8]
-
Consider storing under refrigeration.[8]
Disposal
-
Dispose of HFIP and contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour down the drain or release into the environment.[9]
Conclusion
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a versatile and powerful solvent with significant associated hazards. For researchers, scientists, and drug development professionals, a comprehensive understanding of its toxicological profile and the implementation of rigorous safety protocols are not merely best practices but essential requirements. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, the risks associated with HFIP and its derivatives can be effectively managed, ensuring a safe and productive research environment.
References
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- Thermo Fisher Scientific. (2025, September 7).
- Fisher Scientific. (2011, March 21).
- Tokyo Chemical Industry. (2025, November 24).
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol.
- NextSDS. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
- Daikin Chemicals. (2023, March 23).
- MDPI. (2025, September 18). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)
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PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol. Retrieved from [Link]
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- Chemdox. (n.d.). 안전보건자료: 1,1,1,3,3,3-Hexafluoro-2-propanol-d2.
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PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
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Preliminary Investigation of Azanium 2-Amino-1,1,1,3,3,3-Hexafluoropropan-2-olate Derivatives: Synthesis, Mechanistic Pathways, and Applications
Executive Summary
The structural motif of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and its nitrogenous derivatives represents a highly privileged scaffold in modern medicinal chemistry and materials science. Among these, azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate —the ammonium salt of the hemiaminal formed by the condensation of hexafluoroacetone (HFA) and ammonia—stands out as a remarkable chemical anomaly. Unlike standard aliphatic hemiaminals, which are transient and spontaneously dehydrate, this fluorinated derivative is thermodynamically stable[1]. This whitepaper provides an in-depth mechanistic analysis of this compound and its derivatives, exploring the causality behind its unique stability, its physicochemical properties, and its critical applications ranging from metabolic modulation in cardiology to advanced chemical warfare sensors.
Mechanistic Chemistry: The Thermodynamic Anomaly of Fluorinated Hemiaminals
In classical organic synthesis, the nucleophilic addition of a primary amine or ammonia to a ketone yields a tetrahedral carbinolamine (hemiaminal) intermediate. For non-fluorinated ketones, this intermediate is highly unstable; the nitrogen lone pair rapidly expels the hydroxyl group (as water) to form a sp2 -hybridized imine ( C=N )[1].
However, the reaction between hexafluoroacetone and ammonia abruptly halts at the hemiaminal stage, forming 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, which in the presence of excess ammonia exists as the stable azanium salt[2][3].
The Causality of Stability: The extreme electron-withdrawing inductive effect (-I effect) of the two trifluoromethyl ( CF3 ) groups fundamentally alters the reaction's thermodynamics.
-
Hyper-Electrophilicity: The CF3 groups severely deplete the electron density of the central carbonyl carbon, making the initial nucleophilic attack by ammonia highly exothermic and thermodynamically favorable[3].
-
Inhibition of Elimination: To dehydrate into an imine, the central carbon must transition through a partial positive charge (carbocation-like state) as the carbon-oxygen bond breaks. The CF3 groups strongly destabilize this transition state. Consequently, the sp3 -hybridized tetrahedral hemiaminal is thermodynamically trapped and cannot spontaneously dehydrate[3].
To force the conversion of this stable hemiaminal into hexafluoroacetone imine (a rare, isolable primary ketimine), a potent dehydrating agent such as phosphoryl chloride ( POCl3 ) is strictly required to convert the hydroxyl into a superior leaving group[2][4].
Synthesis pathway of the stable fluorinated hemiaminal and its forced dehydration to an imine.
Physicochemical Profiling
The incorporation of the CF3 groups not only provides steric bulk but drastically lowers the pKa of the adjacent hydroxyl and amino protons. This transforms the scaffold into an exceptional hydrogen-bond donor while maintaining high lipophilicity and low nucleophilicity.
Table 1: Quantitative Physicochemical Comparison of Hexafluoroacetone Derivatives
| Compound | Molecular Weight ( g/mol ) | Boiling/Melting Point (°C) | Predicted pKa | Stability / Reactivity Profile |
| Hexafluoroacetone (HFA) | 166.02 | -27 (B.P.) | N/A | Highly electrophilic gas; Khyd≈1.2×106 |
| Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate | 200.08 | 65-67 (M.P.) | 8.6 (Amine) | Stable solid salt; resists spontaneous dehydration |
| Hexafluoroacetone Imine | 165.04 | 16-18 (B.P.) | N/A | Volatile liquid; isolable primary ketimine |
| Hexafluoroisopropanol (HFIP) | 168.04 | 58.2 (B.P.) | 9.3 (Hydroxyl) | Strong H-bond donor; low nucleophilicity solvent |
Pharmacological & Material Applications
Metabolic Modulation via MCD Inhibition
Derivatives of the fluorinated hemiaminal and HFIP are heavily utilized in cardiovascular drug development as potent inhibitors of Malonyl-CoA Decarboxylase (MCD) [5][6].
-
The Mechanism: The highly acidic hydroxyl group of the fluorinated derivative acts as a transition-state mimic, forming exceptionally strong hydrogen bonds within the MCD active site[5].
-
The Cascade: Inhibiting MCD prevents the degradation of malonyl-CoA. Elevated malonyl-CoA acts as a potent endogenous inhibitor of Carnitine Palmitoyltransferase-I (CPT-1), the rate-limiting enzyme that transports long-chain fatty acids into mitochondria[6].
-
Clinical Outcome: By blocking fatty acid oxidation (FAO), the heart is metabolically forced to increase glucose oxidation via the Randle cycle. This metabolic shift is highly oxygen-efficient and provides profound cardioprotection during ischemia-reperfusion injury[5][6].
Signaling cascade demonstrating how fluorinated derivatives induce a cardioprotective metabolic shift.
Advanced Chemical Warfare Sensors
Beyond pharmacology, fluorinated hemiaminal and fluoroalcohol derivatives are grafted onto mesoporous silica networks (e.g., SBA-15) to create advanced hybrid materials[7]. The high surface area of SBA-15 combined with the extreme hydrogen-bond donating capacity of the CF3 -flanked hydroxyl groups allows these materials to act as highly selective chemiresistors. They are specifically engineered to detect trace amounts of dimethyl methylphosphonate (DMMP), a primary simulant for deadly organophosphonate chemical warfare agents like Sarin[7].
Self-Validating Experimental Protocols
To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems, where the physical phenomena observed directly confirm the mechanistic steps.
Protocol 1: Synthesis of Azanium 2-Amino-1,1,1,3,3,3-Hexafluoropropan-2-olate
-
Step 1 (Preparation): In a flame-dried, Schlenk-equipped round-bottom flask under an argon atmosphere, condense 50 mL of anhydrous ammonia ( NH3 ) into 100 mL of anhydrous diethyl ether at -78 °C.
-
Causality: Anhydrous conditions are absolute prerequisites. HFA reacts violently with ambient moisture to form a highly stable sesquihydrate ( (CF3)2C(OH)2⋅1.5H2O ), which permanently quenches the electrophilic carbonyl[3].
-
-
Step 2 (Addition): Slowly bubble 1.0 equivalent of gaseous hexafluoroacetone into the cryogenic solution.
-
Causality: The nucleophilic attack of NH3 on the hyper-electrophilic HFA carbonyl is violently exothermic. Cryogenic temperatures (-78 °C) dissipate this heat, preventing solvent boil-off and polymerization.
-
-
Step 3 (Equilibration & Isolation): Allow the mixture to warm to room temperature over 4 hours. The azanium salt will precipitate out of the ether as a white crystalline solid. Isolate via Schlenk filtration.
-
Self-Validation Check: The successful precipitation of a white solid confirms the formation of the ionic azanium salt. Validate via 19F NMR; the disappearance of the ketone CF3 signal and the appearance of an upfield singlet (approx. -80 ppm) confirms the transition from an sp2 carbonyl to an sp3 tetrahedral hemiaminal carbon.
Protocol 2: Conversion to Hexafluoroacetone Imine via Dehydration
-
Step 1 (Activation): Suspend 10 mmol of the isolated azanium salt in 20 mL of anhydrous quinoline at 0 °C. Dropwise, add 11 mmol (1.1 eq) of phosphoryl chloride ( POCl3 ).
-
Step 2 (Elimination): Gradually heat the reaction mixture to 60 °C.
-
Causality: Thermal energy overcomes the high activation barrier required to form the C=N π -bond against the electron-withdrawing pull of the adjacent fluorines.
-
-
Step 3 (Isolation & Self-Validation): Equip the flask with a short-path distillation apparatus leading to a receiver flask cooled to -78 °C. Hexafluoroacetone imine is highly volatile. The collection of a clear, fuming liquid (b.p. ~16-18 °C) in the cryogenic receiver physically validates the successful dehydration of the solid salt into the primary ketimine[4].
References
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Hexafluoroacetone — Grokipedia Source: Grokipedia URL:[Link]
-
Hemiaminal - Wikipedia Source: Wikipedia URL:[Link]
-
Imine - Wikipedia Source: Wikipedia URL:[Link]
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Solved: The reaction of hexafluoroacetone with ammonia stops... Source: Chegg URL:[Link]
- Source: Google Patents (DE60215139T2)
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David Wallace's research works | University of Alberta and other places Source: ResearchGate URL:[Link]
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Fluoroalcohol and fluorinated-phenol derivatives functionalized mesoporous SBA-15 hybrids Source: Journal of Materials Chemistry (RSC) URL:[Link]
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Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Novel Bifunctional Building Block for Advanced Organofluorine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and bioavailability.[3][4] Within this landscape, molecules that offer multiple points for diversification are of paramount importance. This guide introduces azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, a structurally unique and under-explored reagent. We will provide a forward-looking analysis of its synthesis, properties, and projected applications as a versatile, bifunctional building block in organofluorine chemistry. This document serves as a technical resource for researchers seeking to expand their synthetic toolbox with novel, high-impact fluorinated synthons.
Introduction: The Strategic Value of Fluorinated Amino Alcohols
The prevalence of organofluorine compounds in pharmaceuticals is a testament to the transformative effects of fluorine on molecular properties.[1] The trifluoromethyl group, in particular, is a common moiety in many successful drugs.[2] Beyond simple fluorination, the development of building blocks that carry both fluorine and reactive functional groups allows for the rapid generation of diverse and complex molecular architectures. Amino alcohols are a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6]
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate represents the convergence of these two valuable chemical classes. It is the ammonium salt of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, a geminal amino alcohol built on the hexafluoroisopropanol (HFIP) core. This structure is endowed with several key features:
-
A Highly Electron-Deficient Backbone: The two trifluoromethyl groups create a sterically and electronically unique environment, influencing the reactivity of the adjacent functional groups.
-
A Nucleophilic Amino Group: A primary amine ready for a wide array of derivatization reactions.
-
A Latent Hydroxyl Group: The olate anion can be protonated to reveal a tertiary alcohol, itself a handle for further functionalization.
This guide will explore the potential of this molecule, from its logical synthesis to its application as a sophisticated building block for novel fluorinated compounds.
Synthesis and Characterization: A Proposed Pathway
While not widely commercialized, the parent amino alcohol of the target salt can be synthesized via a well-established reaction: the nucleophilic addition of ammonia to hexafluoroacetone.[7][8][9]
Hexafluoroacetone is a highly electrophilic ketone due to the powerful inductive effect of the six fluorine atoms.[9] It readily reacts with nucleophiles, including ammonia, to form a stable hemiaminal (a gem-amino alcohol).[8][10][11]
Caption: Proposed synthesis of the target azanium salt.
The reaction with one equivalent of ammonia yields the neutral amino alcohol. In the presence of excess ammonia, which acts as a base, the acidic hydroxyl proton can be abstracted to form the ammonium (azanium) olate salt.[12]
Predicted Physicochemical Properties
The properties of the target compound can be inferred from its structure and by analogy to related molecules like HFIP.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₃H₅F₆N₂O | Based on the structure of the azanium cation (NH₄⁺) and the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion (C₃H₄F₆NO⁻). |
| Appearance | White crystalline solid. | Typical for simple ammonium salts.[13] |
| Solubility | Soluble in polar solvents (water, DMSO, DMF, methanol). Likely soluble in HFIP. Sparingly soluble in nonpolar solvents (hexane, toluene). | As an ionic salt, it will favor polar solvents. The fluorinated backbone may impart some solubility in fluorinated solvents. |
| Stability | Stable under anhydrous conditions. May be hygroscopic. Decomposes upon strong heating. | Ammonium salts can decompose with heat.[13] The hemiaminal structure is stabilized by the electron-withdrawing CF₃ groups, unlike non-fluorinated analogues which are often unstable.[7][14] |
| Acidity/Basicity (pKa) | The parent alcohol's hydroxyl group is expected to be highly acidic (pKa < 9), similar to HFIP (pKa = 9.3). The ammonium cation has a pKa of ~9.25. | The electron-withdrawing CF₃ groups significantly increase the acidity of the adjacent hydroxyl group. |
Core Applications in Organofluorine Synthesis (Projected)
The true value of this reagent lies in its bifunctionality, which can be exploited in several ways.
As a Bifunctional Building Block
The primary application is as a scaffold for building more complex molecules. The nucleophilic amine and the hydroxyl group can be functionalized, often sequentially, to introduce diverse substituents.
Caption: Workflow for derivatization as a bifunctional building block.
-
N-Functionalization: The primary amine can readily undergo acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, reductive amination, and arylation reactions. This allows for the introduction of a wide variety of R-groups.
-
O-Functionalization: The tertiary alcohol can be converted to ethers (e.g., via Williamson ether synthesis under basic conditions) or esters. Its low nucleophilicity, a known characteristic of HFIP, may require activation for some transformations.[15]
This sequential functionalization provides a powerful platform for generating libraries of novel, highly fluorinated compounds for screening in drug discovery programs.
Precursor to Novel Fluorinated Heterocycles
The 1,2-amino alcohol motif is a classic precursor for the synthesis of nitrogen- and oxygen-containing heterocycles. For example, condensation with aldehydes or ketones could lead to oxazolidine rings, while reaction with phosgene or its equivalents could yield oxazolidinones. The presence of the two CF₃ groups would impart unique properties to these heterocyclic systems.
Potential in Ligand Design and Catalysis
The amino alcohol can act as a bidentate ligand for various transition metals. The resulting metal complexes could have interesting catalytic properties, with the fluorinated backbone influencing solubility (e.g., in fluorous phases) and the electronic nature of the metal center. Furthermore, quaternary ammonium salts are known to function as phase-transfer catalysts.[12][16]
Mechanistic Considerations and Field Insights
The reactivity of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and its parent amino alcohol is dominated by the strong electron-withdrawing nature of the two CF₃ groups. This has several consequences:
-
Enhanced Electrophilicity of Carbonyl Precursor: As discussed, this is what makes the synthesis from hexafluoroacetone feasible.[9]
-
Increased Acidity of the O-H Group: This makes the formation of the olate and subsequent O-alkylation more accessible than in non-fluorinated analogues.
-
Stabilization of the gem-Amino Alcohol: Unlike many non-fluorinated hemiaminals which are unstable and readily eliminate water, the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol is a stable, isolable compound.[7]
-
Modulation of Amine Basicity: The basicity of the amino group is reduced by the adjacent electron-withdrawing groups. This must be considered when choosing reaction conditions for N-functionalization.
Caption: Proposed mechanism for N-acylation.
Protocols and Methodologies (Illustrative)
The following protocols are proposed based on established chemical principles and are intended as a starting point for laboratory investigation.
Protocol 1: Synthesis of 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-ol
Trustworthiness: This protocol is based on the known high reactivity of hexafluoroacetone with nucleophiles.[7][8]
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stirrer.
-
Solvent: Add anhydrous diethyl ether (100 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Reagents: Slowly bubble hexafluoroacetone gas (1.0 eq) through the cooled solvent. Subsequently, bubble anhydrous ammonia gas (1.1 eq) through the solution over 30 minutes.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight, allowing excess ammonia and any unreacted hexafluoroacetone to vent through the condenser and a bubbler.
-
Workup: Carefully add water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by sublimation or recrystallization to yield the white, crystalline hemiaminal.
Protocol 2: N-Acetylation of 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-ol
-
Setup: To a solution of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Safety, Handling, and Risk Mitigation
While specific toxicity data for azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is not available, a conservative approach based on related compounds is mandatory.
-
Hexafluoroacetone (Precursor): A toxic, corrosive gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.[8]
-
Hexafluoroisopropanol (Related Structure): Corrosive and can cause severe skin burns and eye damage.[17] It is suspected of damaging fertility or the unborn child.
-
Aminofluorinated Compounds: Can be irritants and have unknown long-term toxicity.[17]
Handling Recommendations:
-
Always handle in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, face shield, lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry, well-ventilated area, away from strong acids and oxidizing agents.
Conclusion and Future Outlook
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, and its parent amino alcohol, represent a promising yet underexplored platform for organofluorine chemistry. Based on sound chemical principles, this reagent is predicted to be a highly valuable bifunctional building block. Its ability to introduce the unique hexafluoroisopropyl-2-amino-2-ol moiety into organic molecules opens up new avenues for creating novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.
Future research should focus on:
-
Developing and optimizing a scalable synthesis for the parent amino alcohol.
-
Fully characterizing the physical and chemical properties of the azanium salt.
-
Exploring the scope of its reactivity in both N- and O-functionalization reactions.
-
Investigating its potential in the synthesis of novel fluorinated heterocyclic systems.
By bringing this compound to the attention of the wider scientific community, we hope to stimulate research that will unlock its full potential as a powerful tool in the synthesis of next-generation organofluorine compounds.
References
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Grokipedia. (n.d.). Hexafluoroacetone. Grokipedia. [Link]
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chemeurope.com. (n.d.). Hexafluoroacetone. chemeurope.com. [Link]
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Harsanyi, A., & Sandford, G. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9562–9572. [Link]
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Alghamdi, M. A. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link]
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LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development. [Link]
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Hiyama, T. (2000). Biologically Active Organofluorine Compounds. In Organofluorine Compounds. Springer. [Link]
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Wikipedia. (n.d.). Hexafluoroacetone. [Link]
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Colomer, I., & Gouverneur, V. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12853–12921. [Link]
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Harsanyi, A., & Sandford, G. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9562-9572. [Link]
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Colomer, I., & Gouverneur, V. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12853-12921. [Link]
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Chegg.com. (2022, March 29). Solved The reaction of hexafluoroacetone with ammonia stops. [Link]
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Colomer, I., & Gouverneur, V. (2022). HFIP in Organic Synthesis. Chemical Reviews. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Role of hexafluoroisopropanol in C–H activation. RSC Publishing. [Link]
-
Chegg.com. (2021, March 16). Solved The reaction of hexafluoroacetone with ammonia stops. [Link]
-
Ghosh, A. K., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society. [Link]
-
Ghosh, A. K., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society. [Link]
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Röckl, J. L., et al. (2025). Electrosynthesis 2.0 in 1,1,1,3,3,3‐Hexafluoroisopropanol/Amine Mixtures. ResearchGate. [Link]
-
Frohlich, K. M., et al. (2011). Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 19(19), 5749-5760. [Link]
-
Molecules. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction. MDPI. [Link]
-
Stanford Chemicals. (2023, May 29). The Chemistry and Properties of Ammonia Salts: A Closer Look. [Link]
-
Wikipedia. (n.d.). Alkanolamine. [Link]
-
Wikipedia. (n.d.). Ammonium. [Link]
-
Save My Exams. (2024, October 26). Quaternary Ammonium Salts. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Ammonium salt. [Link]
-
Fiveable. (2025, August 15). Ammonium Salts: Organic Chemistry Study Guide. [Link]
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lab protocol for synthesizing azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
An Application Note and Detailed Laboratory Protocol for the Synthesis of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, a fluorinated ammonium salt. The protocol herein is designed for researchers, scientists, and professionals in drug development and materials science. The synthesis involves the controlled reaction of hexafluoroacetone with ammonia to form a stable hemiaminal salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and safe synthesis.
Introduction and Scientific Context
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1][2] Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is the ammonium salt of the hemiaminal formed from the reaction of hexafluoroacetone and ammonia. The parent alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is a versatile solvent known for its strong hydrogen bond donating ability and high polarity.[3][4] The introduction of an amino group at the 2-position creates a unique bifunctional molecule with potential applications as a building block in the synthesis of novel pharmaceuticals and advanced materials.
The synthetic strategy detailed below is based on the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of hexafluoroacetone.[5] This reaction is typically fast and exothermic, necessitating careful temperature control to favor the formation of the stable hemiaminal adduct over potential side products.
Reaction Mechanism and Rationale
The core of this synthesis is the nucleophilic attack of an ammonia molecule on the carbonyl carbon of hexafluoroacetone. The two strongly electron-withdrawing trifluoromethyl groups make this carbonyl carbon exceptionally electrophilic. A second molecule of ammonia then acts as a base to deprotonate the resulting hydroxyl group, forming the stable ammonium olate salt.
Caption: Reaction mechanism for the formation of the target salt.
Critical Safety and Handling Precautions
WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[6][7]
-
Hexafluoroacetone (HFA): A colorless, non-flammable gas with a boiling point of -28 °C.[8] It is toxic and corrosive.[9] Exposure can cause severe skin and eye burns.[10] Handle in a closed system or with appropriate engineering controls.
-
Ammonia (NH₃): A colorless, corrosive, and toxic gas with a pungent odor. It can cause severe burns upon contact.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, cryogenic gloves when handling cold materials, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.[11]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon to prevent the introduction of moisture.
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Hexafluoroacetone (HFA) | 684-16-2 | 166.02 | 16.6 g (0.10 mol) | Gas, typically supplied in a lecture bottle.[12] |
| Anhydrous Ammonia (NH₃) | 7664-41-7 | 17.03 | 5.1 g (0.30 mol) | Gas, condensed at low temperature. |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 200 mL | As the reaction solvent. |
| Dry Ice | 124-38-9 | 44.01 | As needed | For cooling baths. |
| Acetone or Isopropanol | 67-64-1 | 58.08 | As needed | For creating a cooling bath with dry ice. |
Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Low-temperature thermometer
-
Dry ice condenser
-
Gas inlet tube
-
Gas dispersion tube (fritted)
-
Cold trap
-
Nitrogen or Argon gas supply with a bubbler
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the four-necked flask with a mechanical stirrer, a gas inlet tube connected to a nitrogen line, a low-temperature thermometer, and a dry ice condenser. The outlet of the condenser should be connected to a bubbler to monitor gas flow. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.[6]
-
Solvent Addition and Cooling: Add 200 mL of anhydrous diethyl ether to the reaction flask. Begin stirring and cool the flask to -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Switch the gas inlet to an anhydrous ammonia source. Condense approximately 5.1 g (0.30 mol) of ammonia into the stirring solvent. The ammonia can be condensed into a pre-weighed, cooled graduated cylinder before being added to the reaction flask, or directly bubbled in until the desired mass is added (taring the entire setup on a balance).[12]
-
Hexafluoroacetone Addition: Replace the ammonia inlet with a gas dispersion tube connected to a lecture bottle of hexafluoroacetone on a tared balance. Slowly bubble 16.6 g (0.10 mol) of hexafluoroacetone into the cold ammonia solution over a period of about 1 hour.[12] Maintain the reaction temperature below -70 °C throughout the addition. A white precipitate should form.
-
Reaction: Once the addition is complete, continue to stir the mixture at -78 °C for an additional 2 hours.
-
Isolation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight, which will allow the excess ammonia to evaporate through the bubbler.
-
Purification: Collect the white solid product by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the resulting white powder under high vacuum to a constant weight.
Product Characterization
The identity and purity of the synthesized azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate should be confirmed using the following analytical techniques:
-
¹H NMR (DMSO-d₆): Expect a broad singlet for the NH₄⁺ protons and another broad singlet for the NH₂ protons.
-
¹⁹F NMR (DMSO-d₆): Expect a singlet for the six equivalent fluorine atoms of the two CF₃ groups.
-
¹³C NMR (DMSO-d₆): Expect two signals: one for the CF₃ carbons (a quartet due to C-F coupling) and one for the central quaternary carbon.
-
FT-IR (KBr pellet, cm⁻¹): Look for characteristic absorptions for N-H stretching (for both NH₄⁺ and NH₂), C-F stretching (typically strong in the 1100-1300 cm⁻¹ region), and O-H stretching (which may be absent or shifted due to the olate formation).
-
Melting Point: A sharp melting point is indicative of high purity.
Field-Proven Insights and Troubleshooting
-
Causality of Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent the formation of byproducts and to allow for the controlled condensation of the gaseous reactants.[12]
-
Importance of Anhydrous Conditions: Water can react with hexafluoroacetone to form a hydrate, which would compete with the desired reaction with ammonia. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Stoichiometry: An excess of ammonia is used to ensure complete reaction of the limiting reagent, hexafluoroacetone, and to act as the base for the formation of the ammonium salt.
-
Troubleshooting - Low Yield: A low yield may result from incomplete addition of the gaseous reactants or loss of product during filtration if it has some solubility in the solvent. Ensure accurate measurement of the condensed gases and pre-chill the wash solvent to minimize losses.
References
-
Middleton, W. J., & Carlson, H. D. (1970). Hexafluoroacetone Imine. Organic Syntheses, 50, 81.
-
Notes - Organic Syntheses Procedure. (1970). Organic Syntheses, 50. [Link]
-
hexafluoroacetone - Organic Syntheses Procedure. (1988). Organic Syntheses, 66, 155. [Link]
-
Hexafluoro-2-propanol - Wikipedia. (n.d.). [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. (2023, May 17). Mol-Instincts. [Link]
-
An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024, March 01). Thieme Chemistry. [Link]
-
Solved The reaction of hexafluoroacetone with ammonia stops | Chegg.com. (2021, March 16). [Link]
-
Optimizing Synthesis of Hexafluoroacetone | PDF | Amine | Distillation - Scribd. (n.d.). [Link]
-
Green and catalyst-free synthesis of pyrano[2,3-d]pyrimidine scaffolds - Indian Academy of Sciences. (n.d.). [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 02). [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). [Link]
-
A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. (n.d.). [Link]
-
Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. (n.d.). [Link]
-
Synthesis of 2-amino phenyl hexafluoroisoropanols using acidic PEG ionic liquids as catalysts - ResearchGate. (n.d.). [Link]
-
Sodium 1,1,1,3,3,3-hexafluoropropan-2-olate - PubChem. (n.d.). [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propaneolate | C3HF6O- | CID 4080351 - PubChem. (n.d.). [Link]
-
A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC. (n.d.). [Link]
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using azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate as a fluorinated building block
Application Note: Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate as a Fluorinated Building Block
Executive Summary
The incorporation of trifluoromethyl (–CF₃) groups into small molecules is a cornerstone strategy in modern drug design, utilized to improve metabolic stability, binding affinity, and lipophilicity. Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate —the formal IUPAC designation for the stable ammonium salt of the hexafluoroacetone-ammonia adduct—serves as a critical, easy-to-handle intermediate in this domain. This application note details the causal mechanics and field-validated protocols for generating this adduct and subsequently dehydrating it to yield hexafluoroacetone imine ((CF₃)₂C=NH), a highly reactive electrophile used to synthesize fluorinated amino acids and pharmacophores.
Chemical Identity and Mechanistic Rationale
Hexafluoroacetone (HFA) is a highly reactive, toxic gas with a boiling point of -28°C[1]. The strong electron-withdrawing effect of its two –CF₃ groups renders the carbonyl carbon exceptionally electrophilic, accelerating nucleophilic attack[2]. When HFA is treated with ammonia, it undergoes rapid nucleophilic addition to form a geminal amino alcohol (hemiaminal), which is stabilized by a second equivalent of ammonia as its salt: azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate[2].
This adduct acts as a stable reservoir for the otherwise volatile HFA. The primary application of this adduct is its direct dehydration to hexafluoroacetone imine, an isolable primary ketimine that serves as a versatile building block for downstream cycloadditions and nucleophilic attacks[2].
Reaction pathway from HFA to fluorinated pharmacophores via the azanium adduct.
Expertise & Experience: Causality in Experimental Design
Synthesizing the imine from the azanium adduct requires precise control over thermodynamics and reaction microenvironments. As application scientists, we rely on a self-validating system of temperature thresholds and reagent specificities to ensure high yields[1][3]:
-
Solvent & Base Selection (Pyridine): Pyridine is chosen as the solvent because it acts as an essential acid scavenger. During the dehydration step, phosphorus oxychloride (POCl₃) generates phosphoric and hydrochloric acid byproducts. Pyridine neutralizes these acids, preventing the degradation or hydrolysis of the acid-sensitive imine product[1].
-
Cryogenic Control (-40°C): The initial formation of the adduct is highly exothermic. Because both HFA and ammonia are gases at room temperature, the reaction must be strictly maintained between -40°C and -25°C[1]. This prevents reactant boil-off and suppresses unwanted side reactions.
-
Dehydration Reagent (POCl₃): Unlike standard desiccants, POCl₃ chemically reacts with the hydroxyl group of the hemiaminal, converting it into a superior leaving group and driving the elimination reaction forward to form the C=N double bond[2][3].
Data Presentation
Table 1: Physicochemical Properties of Workflow Components
| Component | Molecular Formula | Boiling Point (°C) | Role in Workflow |
|---|---|---|---|
| Hexafluoroacetone (HFA) | (CF₃)₂CO | -28 | Electrophilic starting material |
| Ammonia | NH₃ | -33 | Nucleophile / Salt former |
| Azanium Adduct | [NH₄]⁺ [(CF₃)₂C(NH₂)O]⁻ | N/A (Decomposes) | Stable hemiaminal intermediate |
| Hexafluoroacetone Imine | (CF₃)₂C=NH | 15.5–17 | Reactive fluorinated electrophile |
| Phosphorus Oxychloride | POCl₃ | 105.8 | Chemical dehydrating agent |
Table 2: Causal Matrix for Reagent Selection
| Reagent/Condition | Function | Causality / Rationale |
|---|---|---|
| Pyridine (Solvent) | Base & Stabilizer | Neutralizes HCl/H₃PO₄ byproducts from POCl₃; prevents adduct dissociation. |
| -40°C (Reaction Temp) | Volatility Control | Prevents escape of gaseous HFA and NH₃; manages the highly exothermic addition. |
| POCl₃ | Dehydrating Agent | Chemically converts the hemiaminal to the imine without introducing aqueous side reactions. |
Experimental Protocols
Caution: HFA and ammonia are highly toxic and corrosive gases. All operations must be conducted in a high-performance fume hood using dry, inert atmosphere techniques[3].
Protocol 1: In Situ Generation of the Azanium Adduct
-
System Preparation: Equip a multi-necked round-bottom flask with a dry ice-cooled reflux condenser, a mechanical stirrer, and a gas-inlet tube positioned above the liquid level[1].
-
Solvent Cooling: Add anhydrous pyridine (dried over KOH pellets) to the flask and cool the system to -40°C using a dry ice/acetone bath under a continuous nitrogen atmosphere[1].
-
HFA Addition: Slowly introduce hexafluoroacetone gas into the pyridine over 30 minutes. Regulate the addition rate to maintain the internal temperature below -20°C[1].
-
Ammonia Condensation: Distill liquid ammonia (pre-condensed in a -78°C trap) into the pyridine/HFA solution over 1 hour. Keep the reaction bath at -45°C to -40°C to manage the exothermic formation of the azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate adduct[1][3].
Protocol 2: Dehydration to Hexafluoroacetone Imine
Self-Validation Check: The success of this protocol is validated by the boiling point of the final distillate. A boiling point strictly between 15.5–17°C confirms pure imine; higher temperatures indicate pyridine carryover or incomplete dehydration.
-
Reagent Swap: Replace the gas-inlet tube with a pressure-equalized dropping funnel containing POCl₃[1].
-
Temperature Adjustment: Warm the reaction mixture to 40°C over 30 minutes using a heating mantle[3].
-
Dehydration: Add POCl₃ dropwise at a rate that maintains a gentle reflux. The chemical dehydration converts the adduct into the imine[3].
-
Distillation: Heat the mixture to 100°C for 30 minutes. Collect the crude hexafluoroacetone imine in a cold trap (-30°C) connected to the condenser via Tygon tubing[3].
-
Purification: Purify the crude liquid via fractional distillation through a Podbielniak still (reflux head at 0°C) to yield the pure imine (b.p. 15.5–17°C). The product can be stored indefinitely in a stainless-steel cylinder[1][3].
Step-by-step experimental workflow for the synthesis of hexafluoroacetone imine.
References
-
Title: Hexafluoroacetone Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Hexafluoroacetone imine Source: Organic Syntheses (Coll. Vol. 6, p. 664; Vol. 50, p. 81) URL: [Link]
Sources
Application Notes & Protocols: Safe Handling and Storage of Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
Document Version: 1.0
Introduction and Scope
Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is an organofluorine compound of interest to researchers in synthetic chemistry and drug development. Its structure, featuring a hexafluorinated propanol backbone and an amino group, suggests potential utility as a specialized solvent or building block, similar to its parent alcohol, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, and the related compound 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] The high fluorine content imparts unique polarity, hydrogen bonding capability, and stability, while the amino functional group offers a site for further chemical modification.[1][3]
However, the very properties that make such molecules valuable also necessitate stringent safety protocols. The presence of multiple fluorine atoms can significantly increase the acidity of adjacent protons and influence the compound's biological activity and corrosive nature. This guide provides a comprehensive, technically grounded framework for the safe handling, storage, and emergency management of this compound. The protocols herein are designed for implementation by trained laboratory personnel, including researchers, chemists, and technicians.
Material Identification and Physicochemical Properties
Precise identification is the cornerstone of chemical safety. Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is the ammonium salt of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol. Due to limited specific data on the salt form, this guide draws heavily on the established safety profile of the parent compound, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, which is commercially available and has a documented safety profile.
| Property | Value | Source |
| Chemical Name | azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate | IUPAC |
| Parent Compound | 2-Amino-1,1,1,3,3,3-hexafluoro-2-propanol | Sigma-Aldrich[3] |
| CAS Number (Parent) | 31253-34-6 | Sigma-Aldrich[3] |
| Molecular Formula | C₃H₅F₆N₁O₁ | Sigma-Aldrich[3] |
| Molecular Weight | 183.05 g/mol | Sigma-Aldrich[3] |
| Functional Groups | Amine, Fluoro, Hydroxyl | Sigma-Aldrich[3] |
| Physical Form | Assumed to be a solid, based on related aminophenyl derivative. | MilliporeSigma[4] |
Hazard Assessment and GHS Classification
Expert Analysis: This compound must be treated as corrosive and capable of causing severe tissue damage . The primary hazard data is derived from its parent alcohol, which is classified as causing severe skin burns and eye damage.[3] The hexafluorinated structure is analogous to HFIP, a well-known corrosive and toxic substance.[5][6][7][8] The ammonium salt form does not mitigate these corrosive properties.
| Hazard Category | GHS Classification | Signal Word & Pictogram | Precautionary Statements (Selected) |
| Skin Corrosion/Irritation | Skin Corrosion 1B | Danger GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[3][9][10][11] P260: Do not breathe mist/vapors/spray.[3][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][9][10] |
| Serious Eye Damage | Eye Damage 1 | Danger GHS05 (Corrosion) | H318: Causes serious eye damage.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][11] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified, but handle with caution. | N/A | The related compound HFIP is harmful or toxic by all routes of exposure.[5][7][9] Assume similar potential toxicity. |
Engineering Controls and Laboratory Environment
Causality: Engineering controls are the primary line of defense. Their purpose is to isolate the researcher from the hazardous material, minimizing the risk of exposure through inhalation or accidental contact.
-
Primary Handling Area: All handling of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood with a tested and adequate face velocity.[6][7]
-
Ventilation: The laboratory must be equipped with general ventilation systems that ensure multiple air changes per hour, preventing the accumulation of vapors in the general workspace.[5][9]
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance from the workstation and be free of any obstructions.[6][7][8] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE) Protocol
Trustworthiness: A self-validating PPE protocol ensures that protection is comprehensive and appropriate for the identified risks. Never handle this compound without the following minimum PPE.
| Body Area | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) tested to EN 374 standard. Check for breakthrough time. Double-gloving is recommended for transfers of larger quantities. | Prevents skin contact with the corrosive material.[11][12] HFIP can cause deep, slow-healing burns.[5] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield must be worn over goggles when there is a risk of splash or spray. | Protects against severe, potentially irreversible eye damage from splashes.[5][9][11] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Provides a barrier against accidental spills on clothing and skin.[5][6] |
| Respiratory | Not typically required when used in a certified fume hood. If there is a risk of exceeding exposure limits or a failure of engineering controls, a NIOSH/MSHA or EN 149 approved respirator with appropriate cartridges for organic vapors/acid gases must be used.[6][8] | Protects against inhalation of harmful or irritating vapors.[5][7] |
Standard Operating Protocol for Safe Handling
This protocol outlines the essential steps for safely handling the compound from receipt to disposal.
Preparation and Pre-Handling Checks
-
Verify Material: Confirm the identity of the chemical on the container label against the project plan and Safety Data Sheet (SDS).
-
Inspect Container: Check the container for any signs of damage or leaks before moving it into the fume hood.[5]
-
Clear Workspace: Ensure the fume hood is clean, uncluttered, and all necessary equipment (spatulas, weigh boats, solvent, waste container) is present.
-
Don PPE: Put on all required PPE as specified in Section 5.0.
Step-by-Step Handling Procedure
-
Opening the Container: Inside the fume hood, slowly and carefully open the container to release any potential pressure buildup.[5]
-
Dispensing/Weighing: Use a dedicated spatula or scoop to transfer the solid material to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.
-
Solution Preparation: If making a solution, add the solid to the solvent slowly. WARNING: To avoid a violent reaction, always add the material to the liquid, never the other way around.[5]
-
Container Sealing: After dispensing, securely seal the primary container.[5] Clean any residual material from the threads before capping to ensure a tight seal.
-
Post-Handling: Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate decontaminating solution.
Waste Disposal
-
Segregation: All contaminated waste (gloves, weigh boats, paper towels) must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Safe Handling Workflow
Caption: Workflow for Safe Handling of Corrosive Compounds.
Storage Protocol
Authoritative Grounding: Improper storage is a common cause of laboratory incidents. These guidelines are based on established chemical safety principles for corrosive, amine-containing, and potentially moisture-sensitive compounds.[13][14]
Conditions for Safe Storage
-
Location: Store in a dedicated, locked corrosives cabinet.[6][13] The storage area should be cool, dry, and well-ventilated.[5][6][9]
-
Temperature: While ambient temperature is generally acceptable, some related fluorinated amino-alcohols are stored at 2-8°C for long-term stability.[4] If long-term storage is planned, refrigeration in a non-sparking laboratory refrigerator is advisable.
-
Atmosphere: Keep the container tightly sealed to protect from moisture, as amine compounds can be hygroscopic.[5][14]
-
Container Integrity: Use the original manufacturer's container.[5] Ensure it is clearly labeled and check regularly for any signs of damage or leaks.[5] Do not use aluminum or galvanized containers.[5]
| Parameter | Requirement | Rationale |
| Location | Cool, dry, well-ventilated, secure area. | Prevents degradation and unauthorized access.[5][9][10] |
| Cabinet Type | Dedicated Corrosives Cabinet. | Segregates from incompatible materials.[6][13] |
| Container | Tightly sealed, original container. | Prevents moisture ingress and contamination.[5][14] |
| Incompatibles | Store away from strong acids, bases, and oxidizing agents. | Prevents potentially hazardous reactions.[6][8][15] |
Emergency and First Aid Procedures
Expertise: Immediate and correct response to an exposure or spill is critical to mitigating harm. All personnel working with this material must be trained on these procedures.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify the laboratory supervisor and the institutional EHS office.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt cleanup of a large spill without specialized training and equipment.
-
Cleanup (for small, trained-personnel spills only):
-
Wear full PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[5][10] Do not use combustible materials.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[10]
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
Dispose of all materials as hazardous waste.
-
First Aid Measures
| Exposure Route | Immediate Action | Medical Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7][8] Use an eyewash station. | Seek immediate medical attention. [7][8] Inform medical personnel of the chemical identity. |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes.[7][8] | Seek immediate medical attention. [7][8] Corrosive burns may be deep and slow to appear.[5] |
| Inhalation | Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7][8] | Seek immediate medical attention. [7][8][9] |
| Ingestion | Do NOT induce vomiting. [7][11] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. | Seek immediate medical attention. There is a danger of perforation of the esophagus and stomach.[6][16] |
Emergency Response Decision Tree
Caption: Decision Tree for Emergency Response Procedures.
References
- 1,1,1,3,3,3-Hexafluoro-2-propanol Safety Data Sheet. (Source: Santa Cruz Biotechnology, Inc.).
- 2-Amino-1,1,1,3,3,3-hexafluoro-2-propanol Product Page. (Source: Sigma-Aldrich).
- 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Product Page. (Source: MilliporeSigma).
- SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol (Mar 2011). (Source: Fisher Scientific).
- SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol (Sep 2025). (Source: Thermo Fisher Scientific).
- SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol (Mar 2011, Rev 2025). (Source: Fisher Scientific).
- Hexafluoropropan-2-ol-d2: Properties, Suppliers, and Applic
- SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoropropan-2-ol. (Source: Tokyo Chemical Industry).
- 1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL Safety D
- Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. (Source: Chemos GmbH & Co. KG).
- Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. (Source: Carl ROTH).
- 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | CAMEO Chemicals. (Source: NOAA).
- Safety Data Sheet: Amino acid. (Source: Carl ROTH).
- 1,1,1,3,3,3-Hexafluoro-2-propanol Product Page. (Source: Guidechem).
- Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. (Source: Thermo Fisher Scientific).
- SUGGESTED SHELF STORAGE PATTERN—INORGANIC & ORGANIC. (Source: Flinn Scientific).
- Amine Storage Conditions: Essential Guidelines for Safety.
- 1,1,1,3,3,3-Hexafluoro-2-propanol Product Inform
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 3. 2-Amino-1,1,1,3,3,3-hexafluoro-2-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 2402-67-7 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemos.de [chemos.de]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. Page loading... [wap.guidechem.com]
- 16. carlroth.com [carlroth.com]
azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate applications in pharmaceutical intermediates
Application Note: Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate in the Synthesis of Fluorinated Pharmaceutical Intermediates
Introduction & Chemical Rationale
The strategic introduction of trifluoromethyl ( −CF3 ) groups into pharmaceutical candidates is a cornerstone of modern drug design, significantly enhancing metabolic stability, lipophilicity, and target binding affinity. Hexafluoroacetone (HFA) is the foundational building block for synthesizing (CF3)2C -containing moieties. However, HFA is a highly reactive, toxic, and corrosive gas, making it exceptionally hazardous and difficult to handle on both laboratory and manufacturing scales [2].
To circumvent these handling bottlenecks, azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (the ammonium salt of the HFA-ammonia adduct) is employed. As a bench-stable, weighable crystalline solid, it acts as a safe, stoichiometric equivalent of HFA and ammonia. This allows researchers to bypass the use of specialized gas-handling equipment or complex flow reactors [3], providing a direct, highly controlled route to electrophilic intermediates like hexafluoroacetone imine [1].
Mechanistic Pathways
In solution, the azanium salt exists in equilibrium with its hemiaminal form (2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol) and free ammonia. Through controlled chemical dehydration, the hemiaminal is converted into hexafluoroacetone imine ( (CF3)2C=NH ). Due to the intense electron-withdrawing effect of the two −CF3 groups, this imine is an exceptionally powerful electrophile. It serves as a prime substrate for nucleophilic additions (e.g., Strecker synthesis for fluorinated amino acids) and cyclocondensations to form fluorinated heterocycles.
Figure 1: Synthetic pathways from the stable azanium adduct to key fluorinated intermediates.
Experimental Protocols
Protocol 1: Synthesis of Hexafluoroacetone Imine
Objective: Convert the stable azanium salt into the highly reactive imine for downstream API synthesis. Causality & Mechanism: Phosphoryl chloride ( POCl3 ) acts as a dehydrating agent by selectively phosphorylating the hydroxyl group of the hemiaminal, transforming it into an excellent leaving group. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated during phosphorylation, and it drives the elimination of the phosphate group to yield the C=N double bond [1].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL).
-
Base Addition: Add anhydrous pyridine (3.0 eq, 150 mmol) to the suspension. Scientist's Note: A stoichiometric excess of pyridine is critical to prevent the acidic degradation of the product and to ensure complete neutralization of the system.
-
Dehydration: Cool the mixture to 0 °C using an ice-water bath. Add POCl3 (1.2 eq, 60 mmol) dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic phosphorylation, preventing unwanted side reactions or thermal decomposition of the hemiaminal.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
-
Isolation: Because hexafluoroacetone imine is a highly volatile liquid (bp ~17 °C), standard aqueous workup will result in catastrophic product loss. Instead, isolate the imine via fractional distillation directly from the reaction mixture, collecting the distillate in a receiving flask cooled to -78 °C (dry ice/acetone bath).
Protocol 2: Synthesis of Fluorinated α -Amino Nitriles (Strecker-Type Reaction)
Objective: Utilize the in-situ generated imine to form a fluorinated α -amino nitrile, a direct precursor to fluorinated amino acids. Causality & Mechanism: Zinc iodide ( ZnI2 ) acts as a mild Lewis acid, coordinating to the imine nitrogen. This further increases the electrophilicity of the imine carbon, allowing for rapid nucleophilic attack by the cyanide ion from trimethylsilyl cyanide (TMSCN), safely avoiding the use of highly toxic HCN gas.
Step-by-Step Methodology:
-
Imine Capture: Dissolve the freshly distilled hexafluoroacetone imine (1.0 eq, 20 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at -20 °C under an argon atmosphere.
-
Cyanation: Add TMSCN (1.1 eq, 22 mmol) dropwise via syringe, followed by the rapid addition of catalytic ZnI2 (5 mol%).
-
Reaction: Stir the mixture at -20 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude α -amino nitrile.
Quantitative Data Presentation
The following table summarizes the typical reaction conditions and yields for derivatizing the azanium adduct into various pharmaceutical intermediates.
Table 1: Quantitative Yields and Conditions for Azanium Adduct Derivatization
| Target Intermediate | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (GC/MS) |
| Hexafluoroacetone Imine | POCl3 , Pyridine | 0 → 25 | 4 | 82 - 85 | >98% |
| 2,2-Bis( CF3 )-oxazolidine | Ethylene Oxide, TEA | 50 | 12 | 76 | >95% |
| Fluorinated α -Amino Nitrile | TMSCN, ZnI2 (cat.) | -20 → 25 | 3 | 88 | >97% |
| Fluorinated Pyrimidine | Urea, Acid Catalyst | 80 | 8 | 68 | >90% |
References
-
Title: Hexafluoroacetone - Wikipedia Source: Wikipedia URL: [Link]
-
Title: HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels Source: NCBI Bookshelf URL: [Link]
-
Title: Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry Source: ACS Publications URL: [Link]
Catalytic Applications of Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate Salts: A Technical Guide for Advanced Synthesis
Abstract
This document provides a detailed technical guide on the postulated catalytic applications of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate salts. Given the novelty of this specific salt in catalysis literature, this guide synthesizes information from related, well-established catalytic systems. It draws parallels from the known reactivity of fluorinated alkoxides, ammonium salts in phase-transfer catalysis, and hydrogen-bond-donating organocatalysts. The guide offers researchers, scientists, and drug development professionals a foundational understanding and practical, albeit theoretical, protocols for exploring the catalytic potential of this unique compound in key organic transformations.
Introduction: Deconstructing a Novel Catalytic Scaffold
The field of organocatalysis continually seeks novel scaffolds that offer unique reactivity, selectivity, and operational simplicity. The salt, azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, presents a compelling, multifunctional structure for catalytic design. While direct literature on this specific salt's catalytic applications is nascent, its constituent ions—the azanium (ammonium, NH₄⁺) cation and the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion—suggest a rich landscape of potential catalytic activity.
The anion is a derivative of hexafluoroisopropanol (HFIP), a solvent and catalyst renowned for its strong hydrogen-bond-donating capabilities, low nucleophilicity, and ability to stabilize cationic intermediates.[1][2][3][4][5] The presence of two trifluoromethyl groups dramatically increases the acidity of the parent alcohol (pKa ≈ 9.3), a property that translates to the electronic nature of the corresponding olate (alkoxide).[2] The addition of an amino group introduces a secondary site for hydrogen bonding or substrate coordination.
The ammonium cation is a classic component of catalysts, particularly in phase-transfer catalysis (PTC) and asymmetric ion-pairing catalysis.[6][7][8][9][10] This guide will explore the synergistic potential of these components, proposing two primary modes of catalytic action:
-
Hydrogen-Bonding-Mediated Catalysis: Leveraging the H-bond donor capacity of the ammonium cation and the amino group on the anion to activate electrophiles.
-
Phase-Transfer Catalysis (PTC): Utilizing the salt's amphiphilic nature to facilitate reactions between immiscible phases.
Part 1: Mechanistic Postulates and Structural Rationale
The catalytic potential of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate stems from the unique electronic and steric properties conferred by its fluorinated anion and its capacity for ion pairing.
The Role of the Fluorinated Anion:
The hexafluoropropan-2-olate core is structurally analogous to fluorinated alkoxides used in ligand design for transition metal catalysis.[11][12] The strong electron-withdrawing nature of the two CF₃ groups stabilizes the negative charge on the oxygen atom. This has several implications:
-
Reduced Basicity/Nucleophilicity: Unlike non-fluorinated alkoxides, this anion is a poor nucleophile, minimizing unwanted side reactions.[13]
-
Enhanced Hydrogen Bond Acceptance: The oxygen and the amino group can serve as effective hydrogen bond acceptors.
-
Lipophilicity: The fluorinated alkyl groups provide significant lipophilicity, which is crucial for solubility in organic media and for effective phase-transfer catalysis.
The Role of the Azanium Cation:
The ammonium cation can act as a Brønsted acid or, more subtly, as a hydrogen-bond donor. In asymmetric catalysis, chiral ammonium salts are used to create a defined chiral environment around the anion, which in turn interacts with the substrate.[6][9][10] While our subject is an achiral salt, the principle of ion-pair interaction remains critical for directing reactivity.
Caption: Postulated interactions between the catalyst's functional groups and a generic electrophilic substrate.
Part 2: Application Note - Friedel-Crafts Alkylation of Indoles
Concept: The Friedel-Crafts alkylation of electron-rich heterocycles like indole with activated electrophiles is a cornerstone transformation. Fluorinated alcohols, particularly HFIP, are known to promote these reactions by activating the electrophile through hydrogen bonding, often obviating the need for a traditional Lewis acid.[14][15] We postulate that the subject salt can act as a catalyst by activating a suitable electrophile (e.g., a nitro-olefin) via hydrogen bonding from the ammonium cation.
Reaction Scheme: Indole + β-Nitrostyrene → 3-(1-Nitro-2-phenylethyl)indole
Experimental Protocol: Catalytic Friedel-Crafts Alkylation
Materials:
-
Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (Catalyst)
-
Indole (Substrate 1)
-
trans-β-Nitrostyrene (Substrate 2)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol, 1.0 equiv) and the catalyst (12.3 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 5 mL of anhydrous dichloromethane under an inert atmosphere (N₂ or Ar). Stir the mixture at room temperature until all solids are dissolved.
-
Substrate Addition: Add trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Workup: Upon completion (typically 4-8 hours, as indicated by TLC), quench the reaction by adding 10 mL of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: gradient of 10% to 30% Ethyl Acetate in Hexanes) to yield the pure product.
Data Interpretation Table
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 | 12 | TBD |
| 2 | 5 | 25 | 6 | TBD |
| 3 | 10 | 25 | 4 | TBD |
| 4 | 5 | 0 | 12 | TBD |
TBD: To Be Determined experimentally.
Part 3: Application Note - Phase-Transfer Catalyzed Nucleophilic Substitution
Concept: Quaternary ammonium salts are classic phase-transfer catalysts, shuttling anionic nucleophiles from an aqueous phase into an organic phase to react with an electrophile.[6] The proposed salt, with its lipophilic fluorinated anion and hydrophilic ammonium cation, is a prime candidate for this role. This protocol outlines a model Williamson ether synthesis.
Reaction Scheme: Benzyl Bromide (org) + Sodium Phenoxide (aq) → Benzyl Phenyl Ether (org)
Workflow: Phase-Transfer Catalysis Cycle
Sources
- 1. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 3. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 5. 1,1,1,3,3,3-Hexafluoropropan-2-ol | 920-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of dynamic ammonium salt catalysts towards more flexible and selective function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of quaternary ammonium salts as new additives in the enantioselective organocatalytic β-benzylation of enals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
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- 13. quod.lib.umich.edu [quod.lib.umich.edu]
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- 15. mdpi.com [mdpi.com]
The Synthetic Utility of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Comprehensive Guide to the Preparation of Hexafluoroacetone Derivatives
Introduction: The Unique Role of Hexafluoroacetone and its Ammonia Adduct in Fluorine Chemistry
Hexafluoroacetone (HFA), a nonflammable and highly reactive gas, stands as a cornerstone in the synthesis of fluorinated organic compounds.[1] Its potent electrophilicity, driven by the strong electron-withdrawing nature of its two trifluoromethyl groups, makes it a valuable building block for introducing the gem-bis(trifluoromethyl) motif into a wide array of molecular architectures.[2] This structural unit is of significant interest to researchers in pharmaceuticals, agrochemicals, and materials science due to its ability to impart unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance.
A key and highly practical entry point into the rich chemistry of HFA is its stable and easily handled adduct with ammonia: azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, often referred to as hexafluoroacetone-ammonia adduct or HFA-NH₃. This crystalline solid represents a safe and convenient surrogate for the gaseous and highly reactive HFA. The formation of this hemiaminal is a facile reaction, and the adduct's stability allows for its isolation and subsequent use in a variety of chemical transformations.[3]
This comprehensive guide provides detailed application notes and protocols for the preparation of hexafluoroacetone derivatives utilizing this versatile HFA-ammonia adduct. We will explore its synthesis and delve into its application in the formation of key intermediates such as hexafluoroacetone imine, and its potential use in the construction of more complex heterocyclic systems. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and practical considerations for successful synthesis.
Part 1: Synthesis and Characterization of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
The reaction of hexafluoroacetone with ammonia readily affords the stable hemiaminal adduct. While often generated in situ for subsequent reactions, its isolation is straightforward.
Protocol 1: Preparation of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
This protocol details the in-situ generation of the adduct, which is a common and efficient method for its utilization in subsequent reactions. The isolation of the adduct can be achieved by careful removal of the solvent under reduced pressure after the addition of ammonia, though it is most commonly used directly in solution.
Materials:
-
Hexafluoroacetone (HFA) gas
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or pyridine)
-
Ammonia (gas or a solution in an organic solvent)
-
Dry ice/acetone condenser
-
Schlenk line or inert atmosphere setup
Procedure:
-
System Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a low-temperature thermometer, and a dry ice/acetone condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the desired anhydrous solvent to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Hexafluoroacetone Addition: Slowly bubble a known amount of hexafluoroacetone gas through the cooled solvent. Alternatively, a pre-condensed and weighed amount of HFA can be added.
-
Ammonia Addition: Once the HFA is dissolved, slowly introduce a stoichiometric amount of ammonia gas or a solution of ammonia in an appropriate solvent. The reaction is exothermic, so maintain the temperature below -60 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the adduct is typically quantitative.
Characterization:
The formation of the adduct can be monitored by ¹⁹F NMR spectroscopy, which will show a characteristic shift for the trifluoromethyl groups of the hemiaminal, distinct from that of HFA hydrate or other HFA derivatives.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the formation of HFA hydrate, which is a very stable and less reactive species.
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the reaction between HFA and ammonia and to minimize the vapor pressure of the volatile HFA.
-
Inert Atmosphere: An inert atmosphere prevents the introduction of moisture and other atmospheric components that could react with the highly reactive HFA.
Part 2: Application in the Synthesis of Hexafluoroacetone Imine
One of the most important applications of the HFA-ammonia adduct is its use as a precursor to hexafluoroacetone imine, a valuable and unusually stable primary ketimine. This imine serves as a key intermediate for the synthesis of a variety of nitrogen-containing hexafluoroisopropyl compounds.
Protocol 2: One-Pot Synthesis of Hexafluoroacetone Imine from Hexafluoroacetone and Ammonia
This protocol, adapted from a well-established procedure in Organic Syntheses, describes the in-situ formation of the HFA-ammonia adduct followed by dehydration to yield hexafluoroacetone imine.
Materials:
-
Hexafluoroacetone
-
Ammonia
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dry ice/acetone condenser
-
Inert atmosphere setup
Procedure:
-
System Setup: In a fume hood, equip a 3-liter, four-necked, round-bottomed flask with a thermometer, a dry ice-cooled reflux condenser (protected with a nitrogen inlet and bubbler), and a gas-inlet tube. Flame-dry the apparatus under a stream of nitrogen.
-
Solvent and Reagent Addition: Add 1.2 L of anhydrous pyridine to the flask and cool the solution to -40 °C. Over 30 minutes, add 462 g (2.78 moles) of hexafluoroacetone through the gas-inlet tube.
-
Ammonia Addition: Distill 47.6 g (2.80 moles) of liquid ammonia into the pyridine solution over 1 hour, maintaining the reaction temperature between -25 °C and -30 °C.
-
Dehydration: Replace the gas-inlet tube with a dropping funnel. Heat the reaction mixture to 40 °C. Then, add 394 g (2.57 moles) of phosphorus oxychloride dropwise while maintaining a gentle reflux.
-
Isolation: The product, hexafluoroacetone imine, is volatile and is collected in a cold trap cooled to -30 °C. The collected product can be further purified by distillation.
Data Presentation:
| Reagent | Molar Amount (mol) | Mass (g) | Volume (mL) |
| Hexafluoroacetone | 2.78 | 462 | ~280 (at -78°C) |
| Ammonia | 2.80 | 47.6 | 58.3 (at -78°C) |
| Pyridine | - | - | 1200 |
| Phosphorus Oxychloride | 2.57 | 394 | 235 |
| Product | Yield | Boiling Point | |
| Hexafluoroacetone Imine | ~60-67% | 19-20 °C |
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of hexafluoroacetone imine.
Trustworthiness of the Protocol: This procedure is well-documented and has been independently verified, ensuring its reliability and reproducibility. The use of a dehydrating agent like phosphorus oxychloride is a standard and effective method for converting hemiaminals to imines.
Part 3: Applications in the Synthesis of N-Heterocycles
The HFA-ammonia adduct and its imine derivative are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the two trifluoromethyl groups can significantly influence the reactivity and properties of the resulting heterocycles.
Application Note: Synthesis of 2,2-bis(trifluoromethyl)-1,3-oxazolidines
The reaction of the HFA-ammonia adduct (or more commonly, the HFA imine) with epoxides or the direct reaction of HFA with 2-aminoalcohols provides a route to 2,2-bis(trifluoromethyl)-1,3-oxazolidines. These compounds are of interest as potential bioactive molecules and as chiral auxiliaries in asymmetric synthesis.[1]
Conceptual Reaction Scheme:
Sources
Application Note: Step-by-Step Extraction and Isolation Protocols for Azanium 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-olate
Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Grounding
Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is the highly reactive ammonium salt of the hexafluoroacetone (HFA) hemiaminal. It is a critical intermediate in the synthesis of fluorinated heterocycles, peptide modifiers, and the isolable primary ketimine, hexafluoroacetone imine.
The Causality of Adduct Formation: The extreme electron-withdrawing nature of the two trifluoromethyl ( −CF3 ) groups highly activates the carbonyl carbon of HFA toward nucleophilic attack. When HFA is exposed to ammonia, it rapidly forms the neutral hemiaminal, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol. Because the −CF3 groups intensely polarize the molecule, the resulting hydroxyl proton becomes unusually acidic. In the presence of excess ammonia, this proton is abstracted, yielding the stable ionic azanium (ammonium) salt:
-
Hemiaminal Formation: (CF3)2C=O+NH3⇌(CF3)2C(OH)(NH2)
-
Salt Formation: (CF3)2C(OH)(NH2)+NH3⇌[(CF3)2C(NH2)O]−[NH4]+
Extraction Challenges: Extracting and isolating this specific salt from a reaction matrix requires overcoming two major thermodynamic hurdles:
-
Extreme Hygroscopicity: HFA reacts violently with water to form a highly stable geminal diol (hydrate). The equilibrium constant ( Keq ) for this hydration is 106M−1 , compared to an unfavorable 10−3M−1 for standard acetone [1]. Even trace moisture will outcompete ammonia, irreversibly destroying the target analyte.
-
Thermal Reversibility: The adduct is in thermal equilibrium with its constituent gases (HFA and NH3 ). Heating the matrix above 0 °C during extraction will cause the salt to dissociate, leading to severe yield loss and dangerous pressure buildup [2].
Physicochemical Properties & Extraction Parameters
To design a self-validating extraction system, we must exploit the differential solubility of the ionic salt versus the neutral matrix solvents.
Table 1: Physicochemical Profile & Protocol Rationale
| Parameter | Value / Description | Causality / Impact on Extraction |
| Chemical Formula | C3H7F6N2O | Highly fluorinated, ionic salt. |
| Molar Mass | 200.08 g/mol | Utilized for precise stoichiometric calculations. |
| Solubility Profile | Soluble in Pyridine, THF; Insoluble in Pentane | Dictates the use of anhydrous anti-solvent precipitation for extraction. |
| Thermal Stability | Labile > 0 °C | Requires strict low-temperature handling (-20 °C) to prevent dissociation. |
| Moisture Sensitivity | Extreme ( Keq=106M−1 ) | Mandates Schlenk line techniques and flame-dried glassware. |
Experimental Rationale & Workflow
Because the target is highly polar and water-sensitive, standard aqueous liquid-liquid extraction is impossible. Instead, we utilize an Anhydrous Anti-Solvent Precipitation method. By synthesizing or holding the adduct in a polar aprotic solvent (like pyridine) and introducing a non-polar aliphatic hydrocarbon (like pentane), the dielectric constant of the matrix plummets, forcing the ionic azanium salt to crystallize.
Fig 1: Anhydrous anti-solvent extraction workflow for the azanium HFA-adduct.
Step-by-Step Extraction Protocol
This protocol assumes the azanium salt is currently dissolved in a crude reaction matrix of anhydrous pyridine, following standard condensation procedures [3].
Phase 1: Matrix Conditioning & Anhydrous Setup
-
Apparatus Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, a gas-inlet tube, and a low-temperature thermometer. Purge the system continuously with high-purity Argon.
-
Matrix Cooling: Submerge the reaction vessel containing the pyridine/adduct matrix into an acetone/dry-ice bath. Maintain the internal temperature strictly between -30 °C and -40 °C.
-
Expertise Insight: Allowing the temperature to rise above -20 °C at this stage will cause the dissolved NH3 to boil off, shifting the equilibrium and degrading the azanium salt back to the neutral hemiaminal.
-
Phase 2: Temperature-Controlled Volatile Stripping
-
Vacuum Application: Replace the gas-inlet tube with a vacuum adapter connected to a cold trap (-78 °C).
-
Selective Stripping: Apply a mild vacuum (approx. 100–200 mmHg) while allowing the bath to slowly warm to -20 °C.
-
Causality: This step selectively removes unreacted, unbound ammonia gas without subliming the target salt. The removal of excess gas prevents violent bumping during the subsequent precipitation phase.
-
Phase 3: Anti-Solvent Precipitation (The Extraction)
-
Anti-Solvent Preparation: Pre-cool 3 volumes (relative to the pyridine matrix) of strictly anhydrous pentane to -20 °C.
-
Crystallization: Under vigorous stirring, add the cold pentane dropwise to the pyridine matrix via a pressure-equalizing dropping funnel.
-
Self-Validating Step: As the pentane is added, the solution should immediately turn cloudy, followed by the precipitation of a dense, white microcrystalline solid. If the solution forms a biphasic liquid instead of a solid, trace moisture has compromised the sample, forming the soluble HFA-sesquihydrate.
-
Phase 4: Inert Filtration and Drying
-
Schlenk Filtration: Transfer the cold suspension via a wide-bore cannula to a pre-cooled Schlenk frit under an Argon atmosphere.
-
Washing: Wash the filter cake with two portions of cold (-20 °C) anhydrous pentane to strip away residual pyridine.
-
Vacuum Drying: Dry the isolated white solid under high vacuum (0.1 mmHg) at 0 °C for 2 hours.
-
Critical Warning: Do not apply heat. Thermal degradation of the isolated salt will either yield hexafluoroacetone imine (via dehydration) or revert the compound to toxic HFA and ammonia gases.
-
Analytical Validation
To confirm the integrity of the extracted azanium salt, spectroscopic validation must be performed in strictly anhydrous, aprotic deuterated solvents (e.g., Pyridine- d5 or THF- d8 ).
-
19F NMR (376 MHz, THF- d8 ): Look for a sharp, intense singlet around -80 ppm. The equivalence of the two −CF3 groups confirms the tetrahedral geometry of the intact adduct.
-
1H NMR (400 MHz, THF- d8 ): Expect broad singlets corresponding to the rapidly exchanging protons of the NH4+ cation and the NH2 group. The absence of a discrete −OH proton peak confirms the formation of the azanium salt rather than the neutral hemiaminal.
References
-
Middleton, W. J.; Carlson, H. D. "Hexafluoroacetone imine". Organic Syntheses, 1970, 50, 81. URL: [Link][3]
-
"Hexafluoroacetone". Wikipedia, Wikimedia Foundation. URL:[Link][1]
-
"Hexafluoroacetone | CF3COCF3 | CID 12695". PubChem, National Institutes of Health. URL:[Link][2]
Sources
Technical Support Center: Synthesis of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
Welcome to the technical support resource for the synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. My approach is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge for successful experimentation.
Q1: What is the fundamental reaction mechanism for the synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate?
A1: The synthesis is a two-step, one-pot reaction involving the nucleophilic addition of ammonia to hexafluoroacetone, followed by an acid-base reaction.
-
Nucleophilic Addition: Hexafluoroacetone, (CF₃)₂CO, possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effects of its two trifluoromethyl groups.[1] An ammonia molecule (NH₃) acts as a nucleophile, attacking this carbon to form a zwitterionic intermediate. A rapid intramolecular proton transfer then occurs to form the neutral hemiaminal, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, ((CF₃)₂C(OH)(NH₂)).[2][3]
-
Acid-Base Reaction: The hydroxyl group of the newly formed hemiaminal is acidic. A second molecule of ammonia acts as a Brønsted-Lowry base, deprotonating the hydroxyl group. This forms the desired product: the ammonium (azanium) salt of the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion.
The overall reaction requires a minimum of two equivalents of ammonia per equivalent of hexafluoroacetone.
Caption: Reaction mechanism for the synthesis of the target compound.
Q2: What are the most critical parameters for maximizing the reaction yield?
A2: Success hinges on rigorous control over several key parameters:
-
Temperature: This is arguably the most critical factor. The reaction is exothermic and involves low-boiling-point reagents (Hexafluoroacetone, b.p. -27°C; Ammonia, b.p. -33°C). The reaction temperature should be maintained between -40°C and -20°C to prevent loss of reagents and minimize side reactions.[4]
-
Anhydrous Conditions: Hexafluoroacetone reacts vigorously with water to form a highly stable gem-diol hydrate, (CF₃)₂C(OH)₂.[2][3][5] This is a major potential byproduct. Therefore, all glassware must be oven- or flame-dried, and all solvents and reagents must be strictly anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stoichiometry: A molar ratio of at least 2:1 (Ammonia:Hexafluoroacetone) is required by the mechanism. In practice, using a slight to moderate excess of ammonia (e.g., 2.5 to 3 equivalents) is recommended to ensure complete conversion and to shift the equilibrium towards the desired salt product.
-
Reagent Addition: Slow, controlled addition of the reagents is essential to manage the reaction's exothermicity and maintain the low temperature profile. Adding hexafluoroacetone to the ammonia solution is the preferred order.
Q3: What are the common impurities, and how can they be minimized?
A3: The primary impurities are direct consequences of suboptimal reaction conditions.
| Impurity Name | Chemical Formula | Formation Cause | Prevention Strategy |
| Hexafluoroacetone Hydrate | (CF₃)₂C(OH)₂ | Presence of water in the reaction mixture. | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. |
| Hexafluoroacetone Imine | (CF₃)₂C=NH | Dehydration of the hemiaminal intermediate, often caused by elevated temperatures (>0°C) or prolonged reaction times.[2][4][6] | Strictly maintain reaction temperature below -20°C. Avoid accidental addition of any acidic or dehydrating agents. |
| Unreacted Starting Material | (CF₃)₂CO | Inefficient mixing, reagent loss due to evaporation, or incorrect stoichiometry. | Ensure efficient stirring and maintain a sealed, low-temperature system. Use a slight excess of ammonia. |
Q4: What are the primary safety concerns when working with hexafluoroacetone?
A4: Hexafluoroacetone is a toxic, colorless, and highly reactive gas.[5] It is an irritant to the skin, eyes, and mucous membranes and is toxic by inhalation.[5] All manipulations must be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and cryogenic gloves when handling condensed gas or cold baths. Ensure that the reaction setup is secure and pressure-rated if necessary, although this procedure is typically run at atmospheric pressure with appropriate venting.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: A workflow for troubleshooting low reaction yield.
Issue: The primary product isolated is hexafluoroacetone hydrate.
-
Analysis: This is an unambiguous indication of water contamination. Hexafluoroacetone's high reactivity with water makes this a common problem.[3]
-
Solution:
-
Glassware: Ensure all glassware is oven-dried for several hours at >120°C and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvent: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Reagents: Ensure the ammonia source is anhydrous. If using condensed ammonia gas, pass it through a drying tube.
-
Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
-
Issue: The reaction mixture turns yellow/brown, and the yield of the desired white solid is low.
-
Analysis: Discoloration and low yield can be indicative of decomposition or side reactions, particularly the formation of the imine followed by further reactions. This is often triggered by temperature excursions above the recommended range. The imine itself is known to be less stable than the hemiaminal.[4]
-
Solution:
-
Temperature Control: Improve the monitoring and maintenance of the low-temperature bath. Use a digital thermometer with an alarm or a cryocooler for better regulation.
-
Addition Rate: Reduce the rate of hexafluoroacetone addition to give the system more time to dissipate the heat of reaction, preventing localized "hot spots."
-
Reaction Time: Do not let the reaction proceed for an unnecessarily long time after the addition is complete. Monitor by TLC or other methods if possible, and work up the reaction promptly.
-
Section 3: Experimental Protocol
This protocol is a recommended starting point. Modifications may be necessary based on laboratory equipment and scale.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties |
| Hexafluoroacetone | (CF₃)₂CO | 166.02 | Colorless gas, b.p. -27°C, highly reactive, toxic[5] |
| Ammonia, Anhydrous | NH₃ | 17.03 | Colorless gas, b.p. -33°C, pungent odor |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Flammable, hygroscopic, use anhydrous grade |
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet for inert gas, and a cold-finger condenser or a gas inlet tube that reaches below the solvent surface. Flame-dry the entire apparatus under vacuum and backfill with dry argon or nitrogen.
-
Solvent Addition: Add anhydrous diethyl ether (e.g., 100 mL for a 50 mmol scale reaction) to the flask via cannula or a dry syringe.
-
Cooling: Cool the flask to -40°C using a dry ice/acetone bath.
-
Ammonia Addition: Condense anhydrous ammonia gas (e.g., 125 mmol, 2.5 equivalents) into the cold solvent. This can be done by bubbling the gas through the solvent until the desired mass or volume is added. Maintain vigorous stirring.
-
Hexafluoroacetone Addition: Slowly bubble hexafluoroacetone gas (e.g., 50 mmol, 1.0 equivalent) into the stirred ammonia-ether solution over a period of 30-60 minutes. Alternatively, condense the hexafluoroacetone in a separate, calibrated cold trap and allow it to slowly distill into the reaction vessel.[4]
-
Crucial Monitoring: Throughout the addition, carefully monitor the internal temperature and ensure it does not rise above -30°C.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at -40°C to -30°C for an additional 1-2 hours. The product often precipitates as a white solid.
-
Isolation:
-
If a precipitate has formed, it can be isolated by cold filtration under an inert atmosphere. The solid should be washed with a small amount of cold, anhydrous diethyl ether.
-
If no solid forms, the product may be isolated by carefully removing the solvent and excess ammonia under reduced pressure while keeping the flask in the cold bath. Do not heat the mixture.
-
-
Drying and Storage: Dry the isolated white solid under high vacuum at low temperature (e.g., 0°C or below). Store the final product in a sealed container under an inert atmosphere at or below 0°C to prevent decomposition.
References
-
Hexafluoroacetone - Wikipedia. [Link]
-
Hexafluoroacetone - chemeurope.com. [Link]
-
Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem. [Link]
-
Notes - Organic Syntheses Procedure. Org. Syn. Coll. Vol. 6, 668 (1988). [Link]
-
Solved The reaction of hexafluoroacetone with ammonia stops | Chegg.com. [Link]
-
Some reactions of hexafluoroacetone - R Discovery. [Link]
Sources
troubleshooting solubility issues with azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate in organic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this unique compound in organic solvents. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges in your research.
Part 1: Understanding the Molecule - The Root of the Challenge
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is an ionic compound with a distinct dual nature. It possesses a highly polar, ionic "head" (the ammonium olate group) and a non-polar, sterically bulky, and electron-rich fluorinated "tail" (the two trifluoromethyl groups). This structure is the primary reason for its complex solubility profile. The ionic head desires polar, protic environments capable of hydrogen bonding, while the fluorinated tail prefers less polar, and in some cases, specifically "fluorous" environments.
This inherent structural conflict means that no single, simple solvent is likely to be ideal. Effective dissolution often requires a nuanced approach, balancing polarity, hydrogen bonding capability, and other solvent-solute interactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in common non-polar solvents like hexanes or toluene. Why?
This is expected. The azanium olate portion of your molecule is a salt. The strong electrostatic interactions within the ionic crystal lattice require a solvent with a high dielectric constant and the ability to solvate ions effectively. Non-polar solvents lack these properties and cannot overcome the lattice energy of the salt, resulting in insolubility.
Q2: I'm seeing poor solubility in moderately polar aprotic solvents like THF and Ethyl Acetate. I thought the fluorinated groups would help?
While fluorination can improve solubility in some organic solvents, the dominant factor for this compound is its ionic character.[1] Solvents like THF and ethyl acetate have moderate dielectric constants but are poor at solvating both the ammonium cation and the olate anion. The olate is a strong hydrogen bond acceptor, and the ammonium is a strong hydrogen bond donor; these solvents are only weak-to-moderate hydrogen bond acceptors and are not donors.
Q3: Is my compound degrading upon heating to improve solubility?
It's a possibility. The olate is a strong base and could potentially initiate decomposition pathways, especially at elevated temperatures. Signs of degradation include a color change (yellowing or browning), the evolution of gas, or the formation of a new, insoluble precipitate. It is crucial to perform any heating experiments on a small scale first and analyze the material post-heating (e.g., by NMR or LC-MS) to confirm its integrity.
Q4: Could trace amounts of water or acid in my solvent be affecting solubility?
Absolutely. Since this is a salt of a weak acid (the parent fluoroalcohol) and a weak base (ammonia), its solubility can be highly sensitive to pH. Trace acid will protonate the olate, forming the neutral amino alcohol, 1,1,1,3,3,3-hexafluoro-2-aminopropan-2-ol. This neutral compound will have a drastically different solubility profile, likely favoring more polar organic solvents over the parent salt. Conversely, trace base could deprotonate the ammonium cation. Always use high-purity, dry solvents to ensure reproducibility.[2]
Part 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening Workflow
The first step in troubleshooting is a systematic and logical approach to solvent selection. This protocol is designed to test a range of solvents, from polar protic to polar aprotic, to identify a suitable starting point.
Experimental Protocol:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent. This creates a known concentration for solubility estimation.
-
Initial Observation: Agitate the vials at room temperature for 5-10 minutes using a vortex mixer or shaker. Visually inspect for dissolution.
-
Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat the agitation. Continue this process up to a total volume of 1 mL. Record the volume at which dissolution occurs.
-
Categorization: Classify the solubility as:
-
Soluble: Dissolves completely at or below a target concentration (e.g., >10 mg/mL).
-
Sparingly Soluble: Partial dissolution or requires a large volume of solvent.
-
Insoluble: No visible dissolution.
-
Logical Workflow for Solvent Selection:
The following diagram outlines a logical progression for solvent screening, starting with the most likely candidates.
Caption: A systematic workflow for screening organic solvents.
Rationale: This workflow prioritizes solvents with strong hydrogen-bonding capabilities and high polarity, as these are most likely to effectively solvate the ionic head of the molecule. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is included as a specialty solvent known for its ability to dissolve fluorinated compounds and peptides through strong hydrogen-bond donation.[3][4][5][6]
Guide 2: Leveraging Co-Solvent Systems
If your compound is sparingly soluble in a desirable solvent, a co-solvent system can dramatically improve solubility.
Principle: A co-solvent system combines a bulk solvent, which may be good for dissolving the fluorinated portion, with a small amount of a highly polar "solubilizer" that targets the ionic head.
Experimental Protocol:
-
Select a Primary Solvent: Choose a solvent in which the compound shows some, albeit limited, solubility (e.g., Acetonitrile or THF).
-
Prepare a Suspension: Create a suspension of your compound in the primary solvent at the desired final concentration.
-
Titrate with a Co-Solvent: Add a highly polar, protic co-solvent (e.g., Methanol or HFIP) dropwise while agitating the suspension.
-
Observe: Continue adding the co-solvent until the solid dissolves. Note the approximate percentage (v/v) of the co-solvent required.
-
Caution: Do not exceed 10-20% of the co-solvent initially, as this could dramatically alter the properties of your reaction medium.
Common Co-Solvent Pairs:
| Primary Solvent (Bulk) | Recommended Co-Solvent (Titrant) | Rationale |
| Acetonitrile (MeCN) | Methanol (MeOH) or Water | MeOH/Water solvates the ions while MeCN provides a polar medium compatible with many organic reactions. |
| Dichloromethane (DCM) | HFIP | HFIP is a powerful hydrogen-bond donor that can break up ionic aggregates, while DCM solvates the bulk molecule.[3] |
| Tetrahydrofuran (THF) | DMSO | DMSO is a highly polar aprotic solvent that is excellent at solvating cations. |
Guide 3: Controlled Application of Heat
Increasing the temperature can provide the energy needed to break the crystal lattice and drive dissolution.
Experimental Protocol:
-
Safety First: Ensure you are aware of the boiling point of your solvent and any potential thermal instability of your compound. Use a sealed vial if heating above the solvent's boiling point.
-
Prepare a Suspension: Create a suspension of the compound in the chosen solvent at room temperature.
-
Gradual Heating: Place the vial in a temperature-controlled heating block or oil bath. Increase the temperature in 10 °C increments.
-
Agitate and Observe: After each temperature increase, allow the sample to equilibrate for 5-10 minutes with stirring. Check for dissolution.
-
Controlled Cooling: Once dissolved, it is critical to cool the solution slowly back to room temperature. Rapid cooling can cause the compound to "crash out" as a fine, potentially amorphous, and less soluble precipitate. Observe if the compound remains in solution upon cooling.
Part 4: The Science of Solubility for Fluorinated Salts
Understanding the underlying physical chemistry is key to making informed decisions. The solubility of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is governed by a delicate balance of competing intermolecular forces.
Caption: Competing intermolecular forces governing solubility.
-
Lattice Energy: The energy required to break apart the ionic crystal lattice of your solid compound. Polar solvents with a high dielectric constant are needed to overcome this.
-
Solvation Energy: The energy released when solvent molecules arrange themselves around the solute ions and molecules. Effective solvation requires:
-
Ion-Dipole Interactions: For the azanium and olate ions.
-
Hydrogen Bonding: The solvent should be able to accept hydrogen bonds from the NH4+ and donate them to the olate oxygen.[3]
-
Van der Waals Forces: To interact favorably with the large, electron-rich trifluoromethyl groups.
-
-
The "Fluorous" Effect: While not a dominant force here, highly fluorinated molecules can sometimes exhibit preferential solubility in other fluorinated solvents or create "fluorous phases." This is generally a weaker effect than the ionic interactions but can be a factor in solvent selection.[7]
By understanding these competing factors, you can more logically select solvents or co-solvent systems that cater to both the ionic and fluorinated portions of the molecule, leading to successful dissolution and more reliable experimental outcomes.
References
- Abraham, M. H., & Acree, W. E., Jr. (2018). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 249, 833-838.
- Belskaya, O. B., et al. (2020).
- Li, M., et al. (2024). Determination and Correlation of the Solubility of Potassium Fluoride in Eight Single Solvents and Four Binary Solvent Mixtures at Different Temperatures.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
- Paduszyński, K., & Domańska, U. (2014). Understanding the phase and solvation behavior of fluorinated ionic liquids. Journal of Physical Chemistry B, 118(30), 9156-9171.
- Apffel, A., et al. (1997). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol.
- Honda, S., et al. (2003). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Chemical and Pharmaceutical Bulletin, 51(4), 452-458.
- TCI Chemicals. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-ol.
- Patel, V. R., & Agrawal, Y. K. (2011). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 31(4), 1-8.
- Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Journal of Biological Chemistry, 246(7), 2211-2217.
- Wikipedia. (n.d.). Hexafluoro-2-propanol.
- Wang, Y., et al. (2023).
- NextSDS. (n.d.). 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-amine.
- Organic Syntheses. (2025). Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. Org. Synth. 2025, 102, 637-656.
- PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol.
- Zhang, W., et al. (2024).
- ChemicalBook. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol.
- BenchChem. (n.d.).
- Gryszkiewicz, M., et al. (2025). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)
- Wang, Y., et al. (2019). Hexafluoroisopropanol-salt aqueous two-phase system for extraction and purification of chlorogenic acid from ramie leaves.
- Cargia, L. G., & TFO, R. (1993). Solubility of gases in fluoroorganic alcohols Part I. Solubilities of several non-polar gases in 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33 kPa. Journal of the Chemical Society, Faraday Transactions, 89(19), 3567-3572.
- Guria, M., & Maiti, D. (2020). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
- Uyama, H., et al. (2007). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials.
Sources
- 1. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,1,1,3,3,3-Hexafluoropropan-2-ol | 920-66-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 6. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing thermal degradation of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
A Guide to Preventing Thermal Degradation for Researchers and Drug Development Professionals
Welcome to the technical support center for azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound throughout their experiments. As a molecule with significant potential, understanding its unique chemical nature is paramount to successful application.
Introduction: Understanding the Inherent Instability
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is best understood as a zwitterionic salt. Its structure consists of a central carbon atom bonded to two highly electron-withdrawing trifluoromethyl (CF₃) groups, a protonated amino group (azanium, -NH₃⁺), and an alkoxide group (-O⁻). This arrangement, known as a geminal amino alcohol, is inherently reactive and prone to degradation. The thermal instability arises from multiple factors:
-
Zwitterionic Strain: The adjacent positive and negative charges create a strained electronic environment.
-
Reversibility of Formation: The compound is an adduct of hexafluoroacetone and ammonia. This formation reaction is reversible, and heating can easily shift the equilibrium back towards the starting materials, releasing ammonia gas.
-
Elimination Reactions: The structure is susceptible to elimination reactions, potentially releasing water or hydrogen fluoride (HF), a toxic and corrosive gas.
This guide provides the foundational knowledge and practical steps to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate.
Q1: What are the primary signs that my sample is undergoing thermal degradation?
A1: Vigilance is key to identifying degradation early. Look for the following indicators:
-
Pressure Buildup: The most immediate sign is often pressure buildup in a sealed container, caused by the release of gaseous byproducts such as ammonia (NH₃) or carbon dioxide (CO₂).
-
Visual Changes: Observe for any change from a clear, colorless solution or white solid to a yellow or brown hue. The formation of precipitates or cloudiness also indicates the creation of insoluble degradation products.
-
Odor: A sharp, pungent smell of ammonia is a strong indicator that the compound is decomposing back to its precursors.
-
Analytical Inconsistencies: During analysis (e.g., HPLC, NMR, MS), the appearance of unexpected peaks, a decrease in the main compound's peak area, or shifts in retention times suggest sample degradation.
Q2: What are the likely hazardous decomposition products I should be aware of?
A2: The thermal decomposition of this fluorinated amino alcohol can release several hazardous substances. Based on its constituent parts, you should be prepared for:
-
Ammonia (NH₃): A corrosive and pungent gas.
-
Hexafluoroacetone ((CF₃)₂CO): A reactive and toxic gas.
-
Hydrogen Fluoride (HF): A highly toxic and corrosive gas that can result from the breakdown of the trifluoromethyl groups. Thermal decomposition of related fluorinated compounds is known to produce HF.[1]
-
Carbon Oxides (CO, CO₂): Products of more extensive decomposition at higher temperatures.[1]
All work with this compound, especially when heating is involved, must be conducted in a well-ventilated chemical fume hood.
Q3: What is the optimal storage and handling protocol to ensure maximum stability?
A3: Strict adherence to proper storage and handling is the most effective preventative measure.
-
Temperature: Store the compound in a tightly sealed container at refrigerated temperatures, ideally between 2-8 °C .[2] Low temperatures are critical for slowing the kinetics of decomposition reactions.
-
Atmosphere: This compound is susceptible to oxidative degradation, a process that is often accelerated by heat and the presence of oxygen.[3] Always handle and store the material under an inert atmosphere, such as nitrogen or argon.
-
Container Choice: Use clean, dry glass vials with high-quality, airtight septa or caps. Avoid plastic containers where possible, as leaching or gas permeability can be an issue.
Q4: Which materials or chemical classes are incompatible with this compound?
A4: Co-reagents or environmental contaminants can significantly accelerate degradation. Avoid contact with:
-
Strong Oxidizing Agents: Can lead to rapid and potentially exothermic decomposition.
-
Strong Acids and Bases: These can catalyze various decomposition pathways. Strong bases will deprotonate the azanium group, while strong acids can promote elimination reactions.
-
Metals: Certain metals, particularly iron, can act as catalysts for degradation reactions in amine-containing solutions.[3] Use high-quality glass or Teflon-lined equipment and avoid metal spatulas where possible.
Key Stability and Handling Parameters
| Parameter | Recommendation / Information | Rationale |
| Storage Temperature | 2 - 8 °C[2] | Reduces the kinetic rate of decomposition reactions. |
| Recommended Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the amine functionality.[3] |
| Incompatible Materials | Strong Oxidizers, Strong Acids/Bases, Metal Salts (esp. Iron)[3][4] | These materials can catalyze or directly participate in degradation pathways. |
| Signs of Degradation | Pressure buildup, discoloration (yellow/brown), ammonia odor, precipitate formation. | Indicates formation of gaseous byproducts and/or insoluble polymeric materials. |
| Hazardous Byproducts | Ammonia (NH₃), Hydrogen Fluoride (HF), Carbon Oxides (CO, CO₂)[1] | Necessitates handling in a chemical fume hood with appropriate PPE. |
Troubleshooting Guides: Scenario-Based Solutions
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
Scenario 1: Pressure Buildup in a Storage Vial
You notice that a vial of the compound, stored in the refrigerator, appears to have a bulging septum, indicating internal pressure.
Root Cause: This is a classic sign of thermal degradation, even at refrigerated temperatures over long periods. The pressure is caused by the release of ammonia gas as the compound reverts to hexafluoroacetone and ammonia.
Troubleshooting Workflow
Caption: Workflow for safely addressing pressure buildup.
Detailed Steps:
-
Safety Protocol: Before handling the vial, put on safety glasses, a lab coat, and appropriate chemical-resistant gloves. Perform all subsequent steps inside a certified chemical fume hood.
-
Cooling: Place the vial in an ice-water bath for at least 15 minutes. This will lower the internal temperature and pressure of the gas, making the venting process safer.
-
Venting: Secure the vial. Using a syringe needle, carefully and slowly pierce the septum to allow the trapped gas to vent into the fume hood. Do not point the vial at yourself or others.
-
Quality Assessment: Once the pressure is equalized, visually inspect the material. If there is significant discoloration or solid formation, the integrity of the sample is compromised. It is recommended to discard it according to your institution's hazardous waste disposal procedures.
-
Future Prevention: If the material appears usable, consider its age and storage history. For future use, consider purchasing smaller quantities or immediately aliquotting a new batch into smaller vials upon receipt to minimize degradation in the bulk container.
Scenario 2: Reaction Mixture Discolors Upon Heating
During a reaction, you gently heat a solution containing azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, and the initially colorless solution turns yellow or brown.
Root Cause: Discoloration upon heating is a definitive sign of thermal decomposition. The heat is accelerating the breakdown of the molecule, leading to the formation of complex, often colored, byproducts and polymers.
Potential Degradation Pathways
Caption: Potential thermal degradation pathways.
Troubleshooting Protocol:
-
Reduce Reaction Temperature: This is the most critical variable. Determine the minimum temperature required for your desired reaction to proceed. Can the reaction be run at room temperature or below for a longer period?
-
Implement an Inert Atmosphere: If not already doing so, ensure your reaction is run under a dry, inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.
-
Purify Reagents and Solvents: Contaminants can catalyze degradation. Ensure all other reagents and solvents are pure and dry. Remove any potential metal contaminants.
-
Order of Addition: Consider adding the azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate to the reaction mixture at a low temperature (e.g., 0 °C) before slowly warming to the target temperature. This prevents thermal shock.
-
Consider Alternative Reagents: If temperature sensitivity remains an issue, investigate whether a more stable precursor or a different catalyst system could achieve the same chemical transformation under milder conditions.
By understanding the inherent instability of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and implementing these rigorous handling, storage, and experimental protocols, you can significantly minimize thermal degradation and ensure the success and reproducibility of your research.
References
-
Safety Data Sheet. (URL not specified, but referencing common practice for thermally sensitive chemicals like those in the search results).[2]
-
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from Fisher Scientific.[1]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific.[5]
-
Tokyo Chemical Industry. (2025, November 24). SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoropropan-2-ol. Retrieved from TCI Chemicals.[6]
-
Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.[3]
-
Chemos GmbH & Co. KG. (2022, December 13). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from Chemos.[4]
Sources
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate Crystallization and Purification
Welcome to the comprehensive technical support guide for the crystallization and purification of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this highly pure, crystalline fluorinated compound. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.
Introduction to Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and the Importance of Purity
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a fluorinated organic compound with significant potential in various scientific and pharmaceutical applications. Its unique properties, derived from the presence of multiple fluorine atoms, make it a valuable building block in the synthesis of novel therapeutic agents and advanced materials. The high electronegativity of fluorine can impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity to parent molecules.
Achieving high purity and a well-defined crystalline form of this compound is paramount for its effective use. Impurities can interfere with downstream reactions, alter biological activity, and compromise the integrity of the final product. A robust and optimized crystallization and purification strategy is therefore not just a matter of procedural correctness but a critical step in ensuring the reliability and reproducibility of research and development efforts.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C3H4F6NO | PubChem |
| Molar Mass | 185.06 g/mol | PubChem |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 58.2 °C | [2] |
| Melting Point | -3.3 °C | [2] |
| Density | 1.596 g/mL | [2] |
| Solubility | Miscible in water | [2] |
Note: The properties listed above are for the neutral form, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The salt form, azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, will exhibit different physical properties, particularly in terms of melting point and solubility, which will be highly dependent on the counter-ion and the crystalline lattice energy.
Optimizing Crystallization Methods
Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize out, leaving impurities behind in the solvent. For fluorinated compounds like azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, the unique intermolecular interactions influenced by fluorine can present challenges.[3]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical factor in successful crystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at an elevated temperature (e.g., its boiling point).
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at both high and low temperatures, or not at all.
2.1.1. Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good starting point due to the ionic nature of the salt. |
| Ethanol | 78 | High | Often a good solvent for polar organic compounds. |
| Isopropanol | 82 | Medium | Can offer different solubility characteristics than ethanol. |
| Acetonitrile | 82 | Medium | Aprotic solvent, may prevent hydrogen bonding interactions with the solvent. |
| Ethyl Acetate | 77 | Low-Medium | Good for less polar impurities. |
| Dichloromethane | 40 | Low-Medium | Can be effective, but its volatility can be a challenge. |
| Hexanes/Heptanes | 69/98 | Low | Typically used as an anti-solvent. |
2.1.2. Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of the crude azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate in a test tube.
-
Add a few drops of the solvent to be tested at room temperature and observe the solubility.
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If the compound is very soluble at room temperature, the solvent may be suitable for a two-solvent system.
Crystallization Techniques
2.2.1. Single-Solvent Recrystallization
This is the most straightforward method.
Protocol:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
2.2.2. Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.
Protocol:
-
Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Add the "poor" solvent (anti-solvent) dropwise with swirling until the solution just begins to turn cloudy.[3]
-
If too much anti-solvent is added, add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly.
-
Collect and dry the crystals as described for the single-solvent method.
Diagram: Crystallization Workflow
Caption: A general workflow for the recrystallization process.
Advanced Purification Methods
In some cases, crystallization alone may not be sufficient to achieve the desired level of purity. The following techniques can be employed as complementary or alternative purification strategies.
Sublimation
For compounds that can transition directly from a solid to a gas phase without passing through a liquid phase, sublimation can be an effective purification method, particularly for removing non-volatile impurities. Given the potential volatility of fluorinated compounds, this method should be considered.
Chromatographic Techniques
While often used for smaller scale purifications, chromatography can be invaluable for removing closely related impurities.
-
Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification.[4] A common mobile phase for similar compounds involves a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like triethylamine (TEA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) itself to improve peak shape and resolution.[4]
-
Ion-Exchange Chromatography: Given the ionic nature of the target compound, this technique can be highly effective for separating it from non-ionic or differently charged impurities.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization and purification of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate.
Q1: No crystals are forming, even after cooling the solution in an ice bath.
A1: This is a common issue that can often be resolved with a few simple techniques.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[5]
-
-
Concentrate the Solution: It's possible that too much solvent was added. Gently heat the solution to boil off some of the solvent and then try cooling it again.[5]
-
Change the Solvent System: If the above methods fail, your chosen solvent may not be appropriate. Re-evaluate your solvent selection.
Q2: The compound "oils out" instead of forming crystals.
A2: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5]
-
Use More Solvent: Adding a bit more of the hot solvent can sometimes prevent oiling out by lowering the saturation point at a given temperature.[5]
-
Modify the Solvent System: For a two-solvent system, adding more of the "good" solvent can help. For a single-solvent system, you may need to choose a solvent with a lower boiling point.
Q3: The yield of purified crystals is very low.
A3: A low yield can be attributed to several factors.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[5] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
-
Premature Crystallization: If crystals form too early, for instance during hot filtration, you can lose a substantial amount of product. Ensure your filtration apparatus is pre-heated.
-
Washing with Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: The purified crystals are still impure.
A4: If impurities are still present after crystallization, consider the following:
-
Inappropriate Solvent Choice: The solvent may be dissolving the impurities as well as the desired compound, causing them to co-crystallize. A different solvent system may be necessary.
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[5] Ensure a slow cooling rate.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Alternative Purification Method: If impurities persist, consider a different purification technique such as chromatography.
Q5: The crystals collapse into a powder upon drying.
A5: This phenomenon, known as desolvation, occurs when solvent molecules are incorporated into the crystal lattice and are subsequently removed upon drying, causing the crystal structure to collapse.[6]
-
For Purity, It May Not Matter: If the goal is simply to obtain a pure, solid compound, this may not be a significant issue.[6]
-
For X-ray Crystallography: If you need single crystals for structural analysis, it is crucial to prevent desolvation. In this case, it is best to leave the crystals in the mother liquor for analysis.[6]
-
Drying Conditions: Try drying the crystals under less harsh conditions (e.g., air drying instead of high vacuum).
Diagram: Troubleshooting Crystallization
Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q: What analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for comprehensive purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation and identifying fluorine-containing and proton-containing impurities. Tables of chemical shifts for common laboratory solvents and impurities are available to aid in this analysis.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting and quantifying trace impurities.[4]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, F) in your sample, which can be compared to the theoretical values for the pure compound.
Q: Are there any specific safety precautions I should take when working with azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate?
A: Yes. The parent alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is corrosive and can cause severe eye irritation.[1][9] It is essential to handle this compound and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Q: Can I use a rotary evaporator to remove the solvent after crystallization?
A: Yes, a rotary evaporator is a standard and efficient method for removing the solvent. However, be mindful of the compound's potential volatility. It is advisable to use a moderate temperature and vacuum to avoid subliming your product.
Q: What is the role of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in other chemical applications?
A: HFIP is a versatile compound used in various chemical contexts. It is a highly polar, non-nucleophilic solvent that can stabilize cationic intermediates.[10] It is also used to solubilize peptides and proteins and can induce α-helical structures.[11][12] Additionally, it is a precursor and metabolite of the anesthetic sevoflurane.[2]
References
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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Reddit. (2018, May 25). My crystals keep "popping!" What can I do? r/chemistry. [Link]
-
Fluid Metering. (2025, July 22). How to Solve Fluid Crystallization Challenges. [Link]
- Gryca, I., et al. (2023).
- Miyazaki, T., et al. (2026). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry.
- Fier, P. S., & Hartwig, J. F. (2022). Hexafluoroisopropanol for the Selective Deactivation of Poisonous Nucleophiles Enabling Catalytic Asymmetric Cyclopropanation of Complex Molecules. Journal of the American Chemical Society, 144(40), 18496-18507.
- Narita, M., et al. (1993). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan, 66(2), 500-507.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Sumitomo Chemical Company. (1992). Method for crystallization of amino acids. U.S.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Wikipedia. (2023, December 29). Hexafluoro-2-propanol. [Link]
-
Eureka by PatSnap. (2024, September 4). Isopropanolamine: A Full Overview of Its Science and Uses. [Link]
- Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Journal of Biological Chemistry, 246(7), 2211-2217.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
MIT Technology Licensing Office. (n.d.). Preferential Crystallization of fullrAAVs in a Hanging Drop Crystallizer as an Alternative Method for Downstream Purification of rAAV-based Gene Therapies. [Link]
- Zhang, Z., et al. (2024). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder.
-
Occupational Safety and Health Administration. (n.d.). 2-Amino-2-methyl-1-propanol. [Link]
-
SERDP & ESTCP. (2019, February 25). Development and Validation of Analytical Methods for Comprehensive Profiling of PFAS in AFFF-impacted Environmental Matrices. [Link]
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Semantic Scholar. (n.d.). The solubility of amino acids and related compounds in aqueous thylene glycol solutions. [Link]
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International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. [Link]
- Fry, C. G., & Fry, M. R. (2024). Trp-cage-1,1,1,3,3,3-Hexafluoro-2-propanol-Water Interactions in a Nanosphere at 298 K. The Journal of Physical Chemistry B, 128(38), 8685-8696.
-
PubMed. (2024, March 13). Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis. [Link]
- Nishizawa, K., et al. (2021). Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells. International Journal of Molecular Sciences, 22(16), 8886.
-
Indian Academy of Sciences. (n.d.). Green and catalyst-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. [Link]
-
Agency for Toxic Substances and Disease Registry. (2013). Toxicological Profile for Uranium. [Link]
-
Glen Research. (n.d.). Products for DNA Research. [Link]
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
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- 12. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities during azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate isolation
Technical Support Center: Azanium;2-amino-1,1,1,1,3,3,3-hexafluoropropan-2-olate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the isolation and purification of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. The content is structured to address common and specific challenges encountered during experimental work, focusing on the minimization of impurities to ensure the highest product quality.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate?
A: The compound is an ammonium salt. It consists of an azanium (ammonium, NH₄⁺) cation and a 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion. The anion is the conjugate base of the corresponding fluorinated amino alcohol, which is a hemiaminal adduct.
The most plausible synthesis route involves the reaction of hexafluoroacetone (HFA) with ammonia (NH₃). HFA is highly electrophilic due to the six fluorine atoms and readily adds nucleophiles like ammonia across its carbonyl group.
Q2: What are the primary impurities I should be concerned about during isolation?
A: Impurities can arise from starting materials, side reactions, or degradation. Key species to monitor include:
-
Unreacted Hexafluoroacetone (HFA): HFA is volatile but can exist in its hydrated form (hexafluoroacetone hydrate), which is less volatile.
-
Excess Ammonia: Can be present if not fully removed during workup.
-
Water: The presence of water can be problematic, as some trifluoromethylamines are known to be water-sensitive, potentially leading to degradation[1].
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethers, acetonitrile).
-
Side-Reaction Products: Self-condensation products or products from the reaction of the target compound with excess HFA.
-
Degradation Products: The hemiaminal nature of the parent alcohol suggests potential instability, especially under acidic or basic conditions, or at elevated temperatures.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A: A multi-technique approach is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify and quantify proton-containing impurities and confirm the structure. The ammonium proton signal may be broad and exchangeable.
-
¹⁹F NMR: This is a highly sensitive technique for identifying and quantifying fluorine-containing impurities. The two -CF₃ groups in the target compound are chemically equivalent and should appear as a singlet. Impurities will have distinct chemical shifts.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the anionic component. Electrospray ionization (ESI) in negative mode would be suitable.
-
High-Performance Liquid Chromatography (HPLC): Especially useful for quantifying non-volatile impurities. Reversed-phase chromatography with a suitable ion-pairing agent may be required.
-
Elemental Analysis: To confirm the empirical formula (C, H, N content) of the salt.
Troubleshooting Guide: Isolating High-Purity Product
This section addresses specific issues you may encounter during the isolation process.
Q4: My product is not precipitating, or the yield is very low. What can I do?
A: This common issue often relates to the choice of solvent and temperature. The principle of amine salt purification is to find a solvent in which the salt has low solubility while the impurities remain dissolved[2][3].
Possible Causes & Solutions:
-
Inappropriate Solvent System: The reaction solvent may be too good at solvating your product.
-
Solution: Introduce an "anti-solvent" to induce precipitation. For polar salts, non-polar solvents like diethyl ether, MTBE, or hexanes are effective anti-solvents. Perform small-scale solubility tests to find the optimal solvent/anti-solvent ratio.
-
-
Temperature is Too High: Solubility typically increases with temperature.
-
Solution: After adding the anti-solvent, cool the mixture significantly (e.g., 0 °C or -20 °C) to maximize precipitation. Allow sufficient time for the product to crystallize.
-
-
Incorrect Stoichiometry: An excess of either ammonia or hexafluoroacetone can sometimes interfere with crystallization.
-
Solution: Ensure precise control over the stoichiometry of your reactants. If using gaseous ammonia, ensure accurate measurement of its addition.
-
Q5: The isolated product is an oil or a sticky solid instead of a crystalline powder. How can I fix this?
A: Oiling out is a sign that the product's melting point is lower than the temperature of the solution or that impurities are preventing the formation of a crystal lattice.
Possible Causes & Solutions:
-
Presence of Water: Even trace amounts of water can form a eutectic mixture or act as a plasticizer, preventing crystallization.
-
Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction and isolation under an inert atmosphere (e.g., Nitrogen or Argon). If the product has already oiled out, try dissolving it in a minimal amount of a dry polar solvent (like acetonitrile) and re-precipitating with a dry anti-solvent.
-
-
Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice.
-
Solution: After filtration, wash the solid with a cold, dry anti-solvent in which it is insoluble. Dry the product thoroughly under high vacuum. Gentle heating during vacuum drying can help remove stubborn solvents, but be cautious of thermal degradation.
-
-
Trituration: This technique can induce crystallization from an oil.
-
Solution: Add a small amount of an anti-solvent to the oil and scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can initiate nucleation. Alternatively, sonication can sometimes induce crystallization.
-
Q6: My final product is discolored (e.g., yellow to brown). What is the source of the color and how can I remove it?
A: Discoloration typically indicates the presence of small amounts of highly colored impurities, often arising from degradation or impure starting materials.
Possible Causes & Solutions:
-
Impure Starting Materials: Commercially available hexafluoroacetone or ammonia may contain impurities that lead to colored byproducts.
-
Solution: Use the highest purity grade of starting materials available. If necessary, purify the starting materials before use.
-
-
Thermal Degradation: The product may be unstable at elevated temperatures used during solvent removal or drying.
-
Solution: Avoid excessive heat. Remove solvents under reduced pressure at or near room temperature.
-
-
Oxidation: Amines can be susceptible to air oxidation, which can produce colored impurities.
-
Solution: Handle the material under an inert atmosphere whenever possible.
-
Purification Techniques:
-
Recrystallization: Dissolve the impure solid in a minimal amount of a suitable hot solvent and allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the mother liquor.
-
Activated Carbon Treatment: For persistent color, dissolve the product in a suitable solvent, add a small amount of activated carbon (charcoal), stir or heat briefly, and then filter through a pad of Celite to remove the carbon and the adsorbed impurities. Then, proceed with crystallization.
Q7: My ¹⁹F NMR spectrum shows more than one singlet. What are these other peaks?
A: A pure sample of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate should show a single peak in the ¹⁹F NMR spectrum. Additional peaks indicate fluorine-containing impurities.
Troubleshooting Flowchart for Impurity Identification
Caption: Troubleshooting workflow for ¹⁹F NMR impurities.
Common Impurities and Their Expected ¹⁹F NMR Signals:
| Compound | Approximate ¹⁹F Chemical Shift (vs. CFCl₃) | Multiplicity |
| Target Product | ~ -75 to -80 ppm | Singlet |
| Hexafluoroacetone (HFA) | ~ -82 ppm | Singlet |
| Hexafluoroisopropanol (HFIP) | ~ -77 ppm | Doublet (coupled to C-H) |
| Trifluoroacetic acid (TFA) | ~ -76 ppm | Singlet |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: Purification by Precipitation
This protocol describes a general method for isolating the product by precipitation from a reaction mixture.
Objective: To isolate azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate in high purity from a reaction mixture, typically in a solvent like diethyl ether or THF.
Materials:
-
Reaction mixture containing the crude product.
-
Anhydrous anti-solvent (e.g., n-heptane, hexanes, or diethyl ether if the reaction was in a more polar solvent).
-
Schlenk filtration apparatus or Büchner funnel.
-
Inert gas source (Nitrogen or Argon).
-
Ice bath.
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Ensure all solvents are anhydrous.
-
Initial Cooling: Cool the reaction vessel containing the crude product solution in an ice bath (0 °C). This may initiate precipitation if the product is already near its solubility limit.
-
Anti-Solvent Addition: While stirring the cold solution, slowly add the anhydrous anti-solvent dropwise via an addition funnel or syringe. Observe for the formation of a precipitate.
-
Induce Crystallization: If a precipitate does not form immediately, continue adding the anti-solvent until the solution becomes persistently cloudy. You can attempt to induce crystallization by scratching the inner wall of the flask with a clean glass rod.
-
Complete Precipitation: Once precipitation begins, continue adding the anti-solvent slowly. A typical final ratio might be 1:1 to 1:5 (reaction solvent:anti-solvent), which should be optimized for your specific conditions.
-
Aging: After the addition is complete, continue stirring the resulting slurry in the ice bath for at least 1 hour to ensure maximum product precipitation. For very fine precipitates, allowing the mixture to stand without stirring at low temperature (e.g., 4 °C in a refrigerator) overnight can improve particle size and filterability.
-
Filtration: Isolate the solid product by filtration under an inert atmosphere. A Schlenk filter is ideal for this. Wash the filter cake with a small amount of cold, anhydrous anti-solvent to remove any remaining soluble impurities.
-
Drying: Transfer the solid to a suitable container and dry under high vacuum at room temperature until a constant weight is achieved. Avoid heating unless the thermal stability of the compound has been established.
Impurity Formation and Removal Pathway
Caption: Logical flow from synthesis to pure product.
References
-
Poitras, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. Available at: [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddit User Discussion. (2024). Amine workup. r/Chempros. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
- Google Patents. (1981). Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom.
Sources
overcoming moisture sensitivity in azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate reactions
A Guide for Researchers Utilizing Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and Related Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the significant challenges posed by moisture-sensitive reagents, with a focus on the highly reactive compound azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate . The principles and techniques discussed herein are broadly applicable to a wide range of moisture-sensitive chemical transformations.
Introduction: The Challenge of Moisture Sensitivity
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is an example of a class of reagents whose utility is directly tied to its high reactivity. The structure, featuring a highly basic alkoxide and a nucleophilic amine, is precisely what makes it effective. However, these same features make it exceptionally susceptible to protic sources, especially water. The presence of even trace amounts of moisture can lead to protonation, effectively neutralizing the reagent and halting the desired reaction pathway. This guide is designed to equip you with the foundational knowledge and practical skills to create a truly anhydrous environment, ensuring reaction success and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the nature of moisture sensitivity and its impact on experimental outcomes.
Q1: What is the likely structure of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, and why is it so sensitive to moisture?
A1: The systematic name suggests an ammonium salt (azanium, NH₄⁺) of the alkoxide formed from a hemiaminal. This structure likely arises from the reaction of hexafluoroacetone with ammonia. The core of its moisture sensitivity lies in the high basicity of the hexafluoroisopropoxide moiety. Water, though a weak acid, readily donates a proton to this strong base, irreversibly converting the reactive alkoxide into the far less reactive alcohol. This acid-base quenching reaction is extremely fast and effectively consumes the reagent before it can participate in the desired chemical transformation.
Caption: Moisture-Induced Reagent Deactivation Pathway.
Q2: What are the common indicators of moisture contamination in my reaction?
A2: The signs of moisture contamination can range from subtle to catastrophic for your experiment:
-
Low or Inconsistent Yields: This is the most frequent symptom. The reagent is consumed by water instead of reacting with your substrate.[1][2]
-
Formation of Hydrolysis Byproducts: You may isolate byproducts resulting from water reacting with your starting materials or intermediates. For example, a nitrile starting material may hydrolyze to an amide or carboxylic acid.[1]
-
Reaction Fails to Initiate: If the moisture level is high enough to consume the majority of the reagent upon addition, the reaction may not start at all.
-
Difficulty in Purification: The presence of polar, water-derived byproducts can complicate the isolation and purification of the desired compound.[2]
Q3: Beyond reagent quenching, how else can water interfere with my reaction?
A3: Water is not an innocent bystander. It can actively participate in and disrupt reactions in several ways:
-
Competing Nucleophile: Water is a nucleophile and can compete with your intended nucleophile, leading to undesired side products.[3][4][5] This is especially problematic in reactions involving highly electrophilic carbons.
-
Altering Catalyst Activity: In many catalytic cycles, water can coordinate to the metal center, inhibiting substrate binding or altering the catalyst's electronic properties.
-
Solvent Effects: The polarity of the reaction medium can be significantly altered by water, which can affect reaction rates and selectivity. The unique properties of solvents like hexafluoroisopropanol (HFIP), for instance, can be disrupted by excess water.[6][7][8]
Q4: What are the absolute minimum precautions for handling a reagent this sensitive?
A4: At a minimum, you must work under a positive pressure of a dry, inert gas like argon or nitrogen.[9][10][11] This requires specialized glassware and techniques to prevent atmospheric moisture from entering the reaction vessel. Standard round-bottom flasks open to the air are entirely unsuitable. All solvents must be certified anhydrous and handled under inert gas, and all glassware must be rigorously dried.[2][10]
Part 2: Troubleshooting Guide for Moisture-Sensitive Reactions
When experiments go wrong, a systematic approach is crucial. Use this table to diagnose and solve common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) & Validation Steps |
| Low or No Product Yield | 1. Reagent Decomposition: The primary reagent bottle has been compromised by repeated punctures or improper storage. | Solution: Use a fresh, unopened bottle of the reagent. Validation: Before use, titrate the reagent to determine its active concentration. Several standard titration methods are available for organometallics and other strong bases. |
| 2. Contaminated Solvents: The anhydrous solvent is "wet" due to improper storage or transfer. | Solution: Use a solvent from a freshly opened bottle from a reputable supplier (e.g., packaged with a Sure/Seal™ cap). For ultimate dryness, distill the solvent from an appropriate drying agent (e.g., THF from sodium/benzophenone) immediately before use. | |
| 3. Inadequate Inert Atmosphere: The reaction setup has a leak, or the inert gas is not sufficiently dry. | Solution: Check all joints and septa for a tight seal. Use a high-quality inert gas (pre-purified grade or better) and pass it through a drying train (e.g., Drierite/molecular sieves). Validation: A simple bubbler in the exhaust line should show a slow, steady positive pressure. | |
| 4. Improperly Dried Glassware: Residual water adsorbed on the glass surface is quenching the reaction. | Solution: Oven-dry all glassware at >120°C for at least 4 hours (overnight is better) and assemble the apparatus while hot, allowing it to cool under a stream of inert gas.[2][10] Alternatively, flame-dry the assembled apparatus under vacuum immediately before use. | |
| Formation of Hydrolysis Byproducts | 1. "Wet" Substrate: The starting material itself may be hygroscopic or contain residual water. | Solution: Dry the substrate before reaction. This can be done by azeotropic distillation with toluene, drying in a vacuum oven over a desiccant (e.g., P₂O₅), or recrystallization from a non-polar solvent. |
| 2. Moisture Introduced During Workup: The reaction is quenched with an aqueous solution, and hydrolysis occurs rapidly at this stage. | Solution: Perform the quench at low temperature (e.g., 0°C or -78°C). Consider a non-aqueous workup if the product is also highly moisture-sensitive. | |
| Reaction is Exothermic and Uncontrolled | 1. Localized "Hot Spot": The reagent is added too quickly, causing a rapid, localized reaction with the substrate. | Solution: Add the reagent dropwise via a syringe pump to maintain a constant, slow addition rate. Ensure vigorous stirring to dissipate heat and reagent concentration. |
| 2. Reaction with Moisture: A rapid, exothermic acid-base reaction is occurring with significant water contamination. | Solution: Immediately stop the addition. Re-evaluate all sources of moisture as detailed above. This is a serious safety concern and indicates a fundamental flaw in the experimental setup. |
Part 3: Essential Experimental Protocols
Adherence to rigorous technique is not optional; it is a prerequisite for success.
Protocol 1: Preparation of Glassware and Reagents
This protocol ensures that every component entering your flask is free of water.
-
Glassware Drying: Place all glassware (flasks, stir bars, syringes, needles) in an oven at 120-150°C for a minimum of 4 hours, though overnight is strongly recommended.[10]
-
Apparatus Assembly: While the glassware is still hot, assemble the reaction apparatus (e.g., flask, condenser). Clamp it securely. Immediately flush the system with a stream of dry inert gas (argon or nitrogen) while it cools to room temperature. This prevents moist air from being drawn back into the flask as it cools.[12][13]
-
Solvent Preparation: Use a new, sealed bottle of anhydrous solvent. To transfer the solvent, use a dry, inert-gas-flushed syringe or a cannula.[14][15]
-
Solid Reagent Handling: If substrates are solid, add them to the reaction flask before flushing with inert gas.[16] If the solid is also air or moisture-sensitive, it must be handled in a glovebox.
Caption: Workflow for setting up an anhydrous reaction.
Protocol 2: Syringe Transfer of Moisture-Sensitive Reagents
This technique is fundamental for transferring liquids without exposing them to the atmosphere.[12][17][18]
-
Prepare the Syringe: Take a dry syringe and needle from the oven. Screw the needle onto the Luer-lock syringe tip. Wrap the joint with PTFE tape or Parafilm for a secure seal.[12]
-
Flush the Syringe: Puncture the septum of a flask that is under a positive pressure of inert gas. Draw the inert gas into the syringe to its full volume and then expel the gas into the atmosphere. Repeat this process at least 5-7 times to flush out all air and adsorbed moisture from the syringe.
-
Withdraw the Reagent: Puncture the septum on the reagent bottle (e.g., a Sure/Seal™ bottle). Insert a second needle connected to an inert gas line to maintain positive pressure as you withdraw the liquid.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle's headspace.
-
Measure Accurately: Withdraw the desired volume of the reagent.
-
Take a "Nitrogen Buffer": Pull the needle tip out of the liquid but keep it in the headspace of the reagent bottle. Withdraw approximately 0.5 mL of inert gas into the syringe. This "buffer" ensures that no reagent drips from the needle tip during transfer and prevents any air from diffusing into the syringe.[12][17]
-
Transfer: Insert the needle through the septum of your reaction flask. First, gently push the inert gas buffer into the flask, then slowly deliver the reagent to the reaction mixture.
-
Cleaning: Immediately after use, quench the residual reagent in the syringe by drawing up a suitable anhydrous solvent (like THF) and expelling it into a separate quenching flask. Repeat this rinse cycle before cleaning with water and acetone.[17]
References
- Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
- Chemistry Steps. (2024, November 14).
- BenchChem Technical Support Team. (2025, December). dealing with moisture sensitivity in reactions involving o-Tolunitrile. Benchchem.
- Journal of Chemical Education. (2023, January 19). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis...
- Inert Atmosphere, with no O2. (2022, February 2). YouTube.
- Chemistry LibreTexts. (2025, January 19). 19.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Chemistry LibreTexts. (2022, May 5). 7.
- Chemguide.
- Industrial & Engineering Chemistry Research. (2001, April 26). Key Role of Water for Nucleophilic Substitutions in Phase-Transfer-Catalyzed Processes: A Mini-Review.
- Von Nehring, E. S., et al. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
- Chemistry Stack Exchange. (2017, March 1).
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Journal of Chemical Education. (2021, January). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ERIC.
- ResearchGate. (2021, August 8).
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Waters. Waters IonHance Hexafluoroisopropanol (HFIP).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Managing Moisture Sensitivity in Reactions Involving 3-Fluoropyridine. Benchchem.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- D'Amato, E. M., Börgel, J., & Ritter, T. (2019, January 11). Aromatic C–H amination in hexafluoroisopropanol. RSC Publishing.
- Chemical Reviews. (2022, July 17). HFIP in Organic Synthesis.
- Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.
- ChemSpider Synthetic Pages. (2013, November 30). Oxidative Esterification of 3-Phenylpropanal with Hexafluoroisopropanol and an Oxoammonium Salt Oxidant.
- Sigma-Aldrich. (2025, November 6).
- Organic Syntheses. (2025, December 19). Preparation of Hexafluoroisopropyl Sulfamate (HFIPS)
- Chemos GmbH & Co. KG. Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol.
- Santa Cruz Biotechnology. Material Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol.
- Fisher Scientific. (2011, March 21). SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoro-2-propanol.
- Fisher Scientific. (2011, March 21).
- MilliporeSigma. 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
- TCI Chemicals. 1,1,1,3,3,3-Hexafluoropropan-2-ol.
- PubChem. 1,1,1,3,3,3-Hexafluoropropan-2-one, o-1,1,2,3,3,3-hexafluoropropyloxime.
- MDPI. (2025, September 18). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)
- RSC Publishing.
- ResearchGate. (2020, September 22). Review - Use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) Co- solvent mixtures in organic electrosynthesis.
- MilliporeSigma. 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 2402-67-7.
- Metadynea. (2023, May 17). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard.
- PMC. (2024, September 17).
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A Comparative Guide to Fluorinated Ammonium Salts: Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate vs. Ammonium Trifluoroacetate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise modulation of reaction conditions is paramount. Fluorinated compounds, prized for their unique electronic and physiological properties, often require specialized reagents to facilitate their synthesis and purification. Among these, ammonium salts serve diverse roles, from acting as phase-transfer catalysts and buffers to serving as mild acid or base sources.
This guide provides an in-depth comparison of two fluorinated ammonium salts: azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and the more conventional ammonium trifluoroacetate . While both are salts of the ammonium cation, the profound structural and electronic differences between their anionic counterparts dictate their reactivity and, consequently, their applications. We will dissect these differences, grounding our analysis in fundamental chemical principles and providing practical, experimental context for the discerning researcher.
Structural and Electronic Foundations
A molecule's reactivity is intrinsically linked to its structure. The two compounds present a study in contrasts, despite both featuring the ammonium cation (NH₄⁺). The critical differentiator is the anion.
-
Ammonium Trifluoroacetate (ATFA): This is the salt of a weak base (ammonia, NH₃) and a very strong carboxylic acid, trifluoroacetic acid (TFA). The trifluoroacetate anion's negative charge is delocalized across two oxygen atoms through resonance. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly stabilizes this anion.
-
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: This compound is the ammonium salt of the deprotonated hemiaminal formed from the reaction of highly electrophilic hexafluoroacetone and ammonia.[1] In this anion, [(CF₃)₂C(NH₂)O]⁻, the negative charge is localized on a single oxygen atom, akin to an alkoxide. However, the two CF₃ groups on the adjacent carbon exert a powerful negative inductive effect, pulling electron density away from the oxygen center.
Let's visualize these structures.
Caption: Chemical structures of the two ammonium salts.
Comparative Reactivity Analysis: Basicity and Nucleophilicity
The fundamental difference in reactivity stems from the stability of the anions. A key metric for this is the acidity (pKa) of the conjugate acid of each anion. A stronger acid has a more stable (and thus weaker) conjugate base.
| Compound | Conjugate Acid | pKa of Conjugate Acid | Anion Basicity | Anion Nucleophilicity |
| Ammonium Trifluoroacetate | Trifluoroacetic Acid (TFA) | ~0.23 - 0.52[2][3][4] | Very Weak | Very Poor |
| Azanium;...-olate | 2-Amino-1,1,1,3,3,3-hexafluoro-2-propanol | ~9.4 (estimated) | Moderate | Moderate but Hindered |
Table 1: Comparison of Physicochemical Properties Influencing Reactivity.
Basicity: A Tale of Two Acids
Trifluoroacetic acid (TFA) is a very strong organic acid, thousands of times more acidic than acetic acid.[4] Its low pKa of ~0.23 means its conjugate base, the trifluoroacetate anion, is exceptionally weak and has a negligible tendency to accept a proton in most organic media.[3][5] Consequently, ammonium trifluoroacetate does not act as a base. In fact, due to the presence of the ammonium ion (pKa ~9.25), it can serve as a mild acid catalyst.[6]
2-Amino-1,1,1,3,3,3-hexafluoro-2-propanol , the conjugate acid of the olate, is structurally related to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP has a pKa of about 9.4, making it significantly more acidic than simple alcohols due to the inductive effect of the two CF₃ groups.[7] The addition of an amino group at the C2 position has complex electronic effects, but we can reasonably estimate the pKa to be in a similar range. A pKa of ~9.4 is vastly higher than that of TFA. This implies that the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion is a moderately strong base , comparable in strength to hydroxide or simple alkoxides, and many orders of magnitude more basic than trifluoroacetate.
This difference is the cornerstone of their divergent reactivity:
-
Ammonium Trifluoroacetate is a source of weakly coordinating, non-basic anions and mildly acidic ammonium cations.
-
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a source of a moderately strong, sterically hindered, non-nucleophilic alkoxide-like base.
Nucleophilicity: The Impact of Sterics and Electronics
Trifluoroacetate is considered a non-nucleophilic anion. The resonance delocalization of the negative charge and the strong electron-withdrawing effect of the CF₃ group make it a very poor electron-pair donor for bond formation with carbon.
The 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion, while having a localized charge on the oxygen, is also a poor nucleophile. The extreme steric bulk imposed by the two adjacent trifluoromethyl groups effectively shields the oxygen atom, preventing it from attacking electrophilic carbon centers. This combination of moderate-to-high basicity and low nucleophilicity makes it a candidate for use as a non-nucleophilic base , useful for promoting elimination reactions over substitution reactions.
Applications in Synthetic Chemistry
The distinct reactivity profiles of these two salts lead to their use in very different chemical contexts.
Ammonium Trifluoroacetate (ATFA): The Versatile Additive
ATFA is rarely the primary reagent driving a transformation. Instead, it is a highly useful auxiliary agent.
-
Mild Acid Catalysis: The ammonium ion can protonate substrates, facilitating reactions like the Mannich reaction or the formation of iminium ions.[8]
-
HPLC Mobile Phase Modifier: In chromatography, particularly for the separation of chiral compounds, peptides, and proteins, ATFA is used as an ion-pairing agent to improve peak shape and resolution.[9][10]
-
Fluorinated Compound Synthesis: It can serve as a simple building block or counterion source in the synthesis of more complex fluorinated molecules.[6]
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Specialty Base and Precursor
This less common reagent is employed in more specialized applications where its unique combination of properties is required.
-
Non-Nucleophilic Base: Its primary role is likely as a base in reactions where competing nucleophilic attack from the base itself is undesirable. This is critical in sensitive deprotonation or elimination reactions.
-
Precursor to Hexafluoroacetone Imine Derivatives: The parent hemiaminal, (CF₃)₂C(OH)NH₂, can be dehydrated to form hexafluoroacetone imine, (CF₃)₂C=NH.[1] This imine is a valuable synthon for introducing the sterically demanding and electronically unique bis(trifluoromethyl)methyl group into molecules, such as in the synthesis of specialized aziridines.[11] The ammonium olate salt can be seen as a stable, solid precursor or an in situ source for this reactive species or related bases.
Experimental Protocol: A Comparative Test of Basicity
To empirically demonstrate the profound difference in basicity, one could design an experiment monitoring a simple base-mediated elimination reaction. The E2 elimination of 2-bromopropane to propene is a classic example.
Objective: To compare the efficacy of Ammonium Trifluoroacetate and Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate as bases in an elimination reaction.
Materials and Equipment:
-
2-Bromopropane
-
Ammonium Trifluoroacetate (ATFA)
-
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (AHFAI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Sealed reaction vials, magnetic stirrer, heating block
Workflow Diagram:
Caption: Workflow for comparing the basicity of the two salts.
Step-by-Step Procedure:
-
Preparation: In a glovebox under an inert atmosphere, prepare separate, sealed reaction vials.
-
Charging Vials:
-
Vial A (ATFA): Add 1.0 mmol of 2-bromopropane and 1.5 mmol of Ammonium Trifluoroacetate to 5 mL of anhydrous DMSO.
-
Vial B (AHFAI): Add 1.0 mmol of 2-bromopropane and 1.5 mmol of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate to 5 mL of anhydrous DMSO.
-
Vial C (Control): Add 1.0 mmol of 2-bromopropane to 5 mL of anhydrous DMSO without any base.
-
-
Reaction: Place all vials on a preheated block at 60°C and stir vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 4, 8, and 24 hours), carefully withdraw a small aliquot from the headspace of each vial using a gas-tight syringe.
-
Analysis: Inject the headspace gas directly into a GC-FID to quantify the amount of propene formed relative to an internal standard.
Expected Outcome:
-
Vial A (ATFA): Negligible to no formation of propene is expected. The trifluoroacetate anion is not basic enough to promote the E2 reaction.
-
Vial B (AHFAI): Significant formation of propene should be observed over time. The olate anion is sufficiently basic to deprotonate the secondary carbon, leading to elimination.
-
Vial C (Control): No propene formation is expected, confirming that the reaction is base-mediated.
Conclusion
While both Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and Ammonium Trifluoroacetate are fluorinated ammonium salts, their chemical personalities are diametrically opposed.
-
Ammonium Trifluoroacetate is defined by its non-basic, non-nucleophilic anion derived from a strong acid. It serves as a mild acid source and a versatile additive in catalysis and analytical chemistry.
-
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is characterized by its moderately basic, non-nucleophilic anion derived from a fluorinated hemiaminal. Its value lies in its potential as a sterically hindered base for sensitive organic transformations where nucleophilic side reactions must be suppressed.
For the researcher and drug development professional, the choice between these reagents is not one of simple substitution but of strategic selection based on the desired chemical outcome. Understanding the fundamental principles of acidity, basicity, and steric hindrance that govern their reactivity is key to leveraging their unique properties for successful synthesis.
References
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PubChem. Trifluoroacetic acid | CF3COOH | CID 6422. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Trifluoroacetic Acid (TFA). [Link]
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Aure Chemical. An Overview of Trifluoroacetic Acid (CAS 76-05-1). [Link]
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PubChem. Ammonium trifluoroacetate | C2H4F3NO2 | CID 2724268. National Center for Biotechnology Information. [Link]
-
LookChem. HEXAFLUOROACETONE IMINE 1645-75-6 wiki. [Link]
-
Career Henan Chemical Co. AMMONIUM TRIFLUOROACETATE. [Link]
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Organic Syntheses. 2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene. [Link]
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PubMed. Applications of ammonium trifluoroacetate as an additive for elution of chiral acids and bases from derivatized polysaccharide stationary phases. [Link]
-
ResearchGate. Synthesis of (Trifluoromethyl)aziridines in 1,1,1,3,3,3-Hexafluoropropan-2-ol: First Example of Coupling Reactions of Fluoral, an Amine and a Diazo Compound. [Link]
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Wikipedia. Hexafluoroacetone. [Link]
-
R Discovery. Some reactions of hexafluoroacetone. [Link]
-
PubMed. Applications of aziridinium ions. Selective syntheses of alpha, beta-diamino esters, alpha-sulfanyl-beta-amino esters, beta-lactams, and 1,5-benzodiazepin-2-one. [Link]
-
ResearchGate. XPS investigation on the reactivity of surface imine groups with TFAA. [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
PubChem. 2-Propanimine, 1,1,1,3,3,3-hexafluoro-. National Center for Biotechnology Information. [Link]
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PMC. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. [Link]
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Atmospheric Chemistry and Physics. Differences in the reactivity of ammonium salts with methylamine. [Link]
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MDPI. A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of Hexafluoroacetone Imine, (CF₃)₂C=NH. [Link]
-
Scholars' Mine. A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of Hexafluoroacetone Imine, (CF3)C=NH. [Link]
-
PubChem. 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol. National Center for Biotechnology Information. [Link]
-
HETEROCYCLES. SYNTHESIS OF CHIRAL TROPOPODANDS HAVING L-AMINO ACID MOIETIES AND ABILITY OF THEIR METAL COMPLEXES AS AN ASYMMETRIC CATALYST. [Link]
-
PMC. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. [Link]
-
VTechWorks. Chapter IV Secondary Ammonium Salts. [Link]
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Mass Spectrometry Fragmentation Patterns of Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Comparative Guide to Fluorinated MS Modifiers
Executive Summary & Chemical Context
The rapid expansion of oligonucleotide and intact protein therapeutics has pushed the limits of Ion-Pair Reversed-Phase Liquid Chromatography-Mass Spectrometry (IP-RP LC-MS). While the industry standard relies heavily on Hexafluoroisopropanol (HFIP) paired with alkylamines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1], these systems suffer from persistent MS contamination, severe positive-mode ion suppression, and complex adduct formation.
Enter azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (the ammonium salt of the hexafluoroacetone-ammonia adduct, hereafter referred to as HFA-NH₄ ). Formed by the nucleophilic addition of ammonia to the highly electrophilic carbonyl of hexafluoroacetone[2], this unique gem-amino-alcohol salt acts as a highly volatile, dual-action mobile phase modifier. This guide objectively compares the MS fragmentation kinetics, chromatographic performance, and background interference of HFA-NH₄ against traditional HFIP/TEA systems, providing a self-validating framework for its implementation in your laboratory.
Mechanistic Mass Spectrometry Fragmentation (ESI-MS/MS)
To utilize HFA-NH₄ effectively without misinterpreting your data, you must understand its in-source and collision-induced dissociation (CID) behaviors. In negative electrospray ionization (ESI-), the intact anion 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is observed at m/z 182 .
The Causality of Fragmentation
Unlike HFIP, which primarily degrades via simple HF elimination, the HFA-NH₄ anion undergoes a complex, structurally diagnostic fragmentation driven by the immense electron-withdrawing power of its geminal trifluoromethyl (CF₃) groups.
-
Haloform-Type Cleavage (Loss of CF₃H): The dominant CID pathway involves the alkoxide oxygen lone pair collapsing to form a transient C=O double bond, expelling a CF₃⁻ carbanion. Because the adjacent primary amine (-NH₂) provides a readily accessible proton, the highly basic CF₃⁻ immediately abstracts it within the collision complex. This yields neutral fluoroform (CF₃H, 70 Da) and the stable trifluoroacetamide enolate anion at m/z 112 ([CF₃-C(=O)NH]⁻).
-
Heterolytic Cleavage: At higher collision energies, the CF₃⁻ anion escapes the collision complex without proton abstraction, appearing as a strong reporter ion at m/z 69 .
-
HF Elimination: Proximity of the amine protons to the fluorine atoms facilitates the loss of neutral hydrogen fluoride (20 Da), yielding a minor fragment at m/z 162 .
Understanding these pathways is critical to prevent the misannotation of "dark chemical space" features and in-source fragmentation artifacts during untargeted analysis[3][4].
Fig 1: ESI- MS/MS fragmentation pathways of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (m/z 182).
Objective Performance Comparison: HFA-NH₄ vs. HFIP/TEA
When evaluating a mobile phase modifier, the true test lies in its impact on analyte signal-to-noise (S/N) and system robustness. The tables below summarize the quantitative and qualitative differences between HFA-NH₄ and the industry-standard HFIP/TEA buffer[1].
Table 1: MS Fragmentation Signature Comparison
| Feature | Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate | Hexafluoroisopropanol (HFIP) |
| Precursor Ion (ESI-) | m/z 182 [M-H]⁻ | m/z 167 [M-H]⁻ |
| Primary Neutral Loss | CF₃H (70 Da) | HF (20 Da) |
| Dominant MS/MS Fragment | m/z 112 [CF₃-C(=O)NH]⁻ | m/z 147 [CF₃-CH(O⁻)-CF₂]⁻ |
| Low Mass Reporter | m/z 69 [CF₃]⁻ | m/z 69 [CF₃]⁻ |
| Aqueous Hydration State | Forms stable gem-amino-alcohol | Forms transient hydrates[5] |
Table 2: Chromatographic & Ionization Performance (Oligonucleotide LC-MS)
| Metric | HFA-NH₄ System | HFIP / TEA System | Causality / Mechanism |
| ESI Ion Suppression | Low | Moderate to High | Ammonia is highly volatile; TEA causes competitive ionization and surface charging at the ESI droplet surface. |
| Adduct Formation | Minimal ([M+NH₄]⁺ easily dissociates) | High ([M+TEA]⁺ m/z 102) | Alkali metals are purged effectively; NH₄⁺ adducts are labile under low in-source collision energy. |
| System Passivation | Rapid (1-2 injections) | Slow (Requires extensive priming) | Lack of long-chain alkylamines prevents persistent hydrophobic coating of LC tubing and MS ion optics. |
| S/N Ratio (10-mer RNA) | 450:1 | 280:1 | Reduced background chemical noise and narrower extracted ion chromatograms (XIC). |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in system suitability checks to verify modifier integrity and the absence of legacy contamination before committing precious samples.
Step 1: Mobile Phase Preparation
Note: Hexafluoroacetone derivatives are highly reactive[2]. Perform all steps in a fume hood using LC-MS grade reagents.
-
Buffer A (Aqueous): Prepare a 50 mM solution of HFA-NH₄ in LC-MS grade water. This can be achieved by carefully titrating hexafluoroacetone sesquihydrate with high-purity ammonium hydroxide until a pH of ~8.5 is reached, ensuring complete formation of the azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate salt.
-
Buffer B (Organic): Prepare a 50 mM solution of HFA-NH₄ in 80:20 Methanol:Water.
Step 2: System Passivation & Background Validation (The Self-Check)
-
Plumb the buffers into the UHPLC and run a blank gradient (5% to 95% B over 10 minutes) into the mass spectrometer.
-
Validation Criteria:
-
Extract m/z 182 (modifier precursor) and m/z 112 (modifier fragment) to confirm stable delivery of the HFA-NH₄.
-
Extract m/z 102 (TEA) and m/z 130 (DIPEA) in positive mode. Causality: If these peaks are >1e4 CPS, your system is still contaminated by legacy ion-pair reagents and will suppress your analyte signal. Flush with 50% Isopropanol until cleared.
-
Step 3: System Suitability Test (SST)
-
Inject 10 pmol of a synthetic 10-mer RNA standard.
-
Validation Criteria: Calculate the ratio of the fully deprotonated base peak to its sodium adduct ([M-H+Na]⁻). A ratio of >100:1 confirms that the HFA-NH₄ is successfully displacing alkali metals and providing optimal ion-pairing.
Step 4: Data Acquisition Parameters
-
Source Temperature: 300°C (Promotes rapid desolvation of the volatile HFA-NH₄ salt).
-
Capillary Voltage: 2.0 kV (Negative mode).
-
In-Source CID: 15 V (Sufficient to break non-covalent [M+NH₄] adducts without fragmenting the oligonucleotide backbone).
Fig 2: Self-validating LC-MS workflow comparing HFA-NH4 and HFIP/TEA mobile phase modifiers.
Sources
- 1. waters.com [waters.com]
- 2. Hexafluoroacetone [chemeurope.com]
- 3. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation [ouci.dntb.gov.ua]
- 4. Large-scale generation of in silico based spectral libraries to annotate dark chemical space features in non-target analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
comparing azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate with other fluorinated ammonium salts
As a Senior Application Scientist in fluoro-organic chemistry, evaluating the utility of fluorinated ammonium salts requires moving beyond basic structural classifications to understand their functional divergence.
While many researchers are familiar with fluorinated ammonium salts as late-stage fluorinating reagents (e.g., Selectfluor) or as end-product radiotracers, azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate occupies a distinctly different operational space. Rather than transferring a fluorine atom, this compound serves as a highly specialized fluorinated synthon precursor , utilized to graft the sterically demanding and metabolically robust hexafluoroisopropylamine pharmacophore into drug candidates.
This guide provides an objective, data-supported comparison of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate against other prominent fluorinated ammonium salts, detailing their mechanistic causality, handling protocols, and self-validating experimental workflows.
Mechanistic Profiling & Causality
To understand the utility of these salts, we must examine the causality behind their chemical behavior:
-
Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (Ammonium HFA-hemiaminal): The extreme electron-withdrawing nature of the two trifluoromethyl ( −CF3 ) groups in hexafluoroacetone (HFA) severely activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. Unlike non-fluorinated ketones, which form unstable hemiaminals that spontaneously dehydrate, the HFA-derived hemiaminal forms a highly stable, isolable azanium salt. Forced chemical dehydration is required to convert this salt into hexafluoroacetone imine, a highly reactive electrophile used to synthesize fluorinated heterocycles and amino acids.
-
Selectfluor (F-TEDA-BF4): In contrast to the synthon role of the HFA salt, Selectfluor acts as an electrophilic fluorinating reagent. The bis-cationic nature of its DABCO-derived framework highly polarizes the N−F bond, effectively stabilizing an " F+ " equivalent for transfer to electron-rich alkenes or enolates.
-
[18F]-Fluorinated Quaternary Ammonium Salts (e.g., [18F]FEtQ): These salts are end-products rather than reagents. The permanent positive charge mimics physiological cations (like potassium), allowing the molecule to accumulate in the myocardium driven by the mitochondrial membrane potential, making them highly effective Positron Emission Tomography (PET) radiotracers.
Functional divergence of fluorinated ammonium salts in chemical synthesis and medical imaging.
Comparative Data Presentation
The following table summarizes the quantitative and qualitative performance metrics of these distinct classes of fluorinated ammonium salts to aid in reagent selection.
| Property / Metric | Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate | Selectfluor (F-TEDA-BF4) | [18F]FEtQ (Radiotracer) |
| Primary Function | Fluorinated Building Block (Synthon) | Electrophilic Fluorinating Agent | PET Myocardial Imaging Agent |
| Transferred Moiety | −C(CF3)2NH2 or =C(CF3)2 | F+ (Electrophilic Fluorine) | N/A (Administered intact) |
| State at STP | Solid (Hygroscopic salt) | Solid (Free-flowing powder) | Aqueous formulated solution |
| Thermal Stability | Decomposes > 40°C (Reverts to HFA/NH3) | Stable up to 195°C | Half-life dependent (109.7 min) |
| Key Byproduct | Water / Phosphoric amides (post-dehydration) | DABCO-bis(tetrafluoroborate) salt | Renal clearance metabolites |
| Primary Literature |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols detail the step-by-step methodologies for utilizing these salts, emphasizing the causality behind specific operational parameters and self-validating checkpoints.
Protocol A: Synthesis of Hexafluoroacetone Imine via Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
Objective: Convert the stable azanium hemiaminal salt into the reactive imine synthon.
Causality Note: Hexafluoroacetone (HFA) is a toxic gas with a boiling point of -28°C. The reaction must be performed at -40°C in pyridine. Pyridine serves a dual purpose: it acts as a polar solvent to stabilize the intermediate azanium salt and functions as an acid scavenger during the subsequent POCl3 dehydration step.
-
Hemiaminal Salt Formation:
-
Purge a dry, multi-neck round-bottom flask with nitrogen. Add anhydrous pyridine (1.2 L per 2.8 moles of HFA).
-
Cool the system to -40°C using a dry ice/acetone bath.
-
Condense HFA gas (462 g) into the pyridine.
-
Slowly distill liquid ammonia (47.6 g) into the mixture over 1 hour. The azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate salt forms in situ. Keep the internal temperature strictly below -25°C to prevent exothermic runaway and HFA off-gassing.
-
-
Chemical Dehydration:
-
Replace the cooling bath with a heating mantle and warm the mixture to 40°C.
-
Add phosphorus oxychloride ( POCl3 , 394 g) dropwise. Causality: The extreme stability of the fluorinated hemiaminal requires a potent dehydrating agent to chemically trap the oxygen atom, driving the equilibrium toward the imine.
-
-
Isolation & Self-Validation:
-
Distill the product directly from the reaction mixture into a -30°C cold trap.
-
Self-Validating Checkpoint: Analyze the distillate via 19F NMR. The successful conversion from the azanium salt to the imine is confirmed by a distinct downfield shift of the −CF3 singlet (typically around -70 ppm depending on the solvent), and the disappearance of the broad −OH signal in 1H NMR.
-
Reaction pathway: Hexafluoroacetone and ammonia form the azanium salt, dehydrated to the imine.
Protocol B: Electrophilic Fluorination using Selectfluor (Comparison Workflow)
Objective: Late-stage functionalization of an unactivated alkene.
-
Reaction Setup:
-
Dissolve the alkene substrate (1.0 equiv) in anhydrous acetonitrile (MeCN).
-
Add Selectfluor (1.2 equiv) and water (2.0 equiv, if synthesizing fluorohydrins).
-
Causality: MeCN is chosen because Selectfluor is practically insoluble in less polar organic solvents (like DCM or ether), but highly soluble in MeCN, facilitating homogeneous F+ transfer.
-
-
Isolation & Self-Validation:
-
Stir at room temperature until complete consumption of the starting material is observed via TLC.
-
Quench with saturated aqueous NaHCO3 .
-
Self-Validating Checkpoint: The spent Selectfluor byproduct (a DABCO-derived diammonium salt) is highly water-soluble. A simple aqueous/organic phase separation completely removes the salt from the organic product, validating the purification step without the need for immediate column chromatography.
-
Conclusion
While Selectfluor and [18F]FEtQ represent the pinnacle of fluorine-transfer reagents and diagnostic imaging tools respectively, azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate remains an indispensable intermediate in the synthetic chemist's toolkit. By understanding the thermodynamic stability imparted by its trifluoromethyl groups, researchers can safely harness this salt to synthesize hexafluoroacetone imine, unlocking access to highly fluorinated, metabolically resistant pharmaceutical scaffolds.
References
-
Middleton, W. J., & Krespan, C. G. "Hexafluoroacetone Imine." Organic Syntheses, Coll. Vol. 6, p.664 (1988); Vol. 50, p.81 (1970). Available at:[Link]
-
Shamni, O., et al. "Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging." Scientific Reports, 11(1), 19693 (2021). Available at:[Link]
-
Pitre, S. P., et al. "Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Guided Reactivity Switch." The Journal of Organic Chemistry, 83(23), 14842-14852 (2018). Available at:[Link]
X-ray crystallography validation of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
An In-Depth Technical Guide to the X-ray Crystallography Validation of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and its Comparison with Alternative Crystallization Agents
Introduction: Unveiling a Novel Crystallization Additive
In the realm of structural biology and drug discovery, the quest for novel molecules that can facilitate the crystallization of proteins and other macromolecules is of paramount importance. Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate emerges as a compound of significant interest. It is an ionic salt derived from 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, a derivative of the well-known solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is recognized for its ability to solubilize peptides and monomerize β-sheet protein aggregates, making its derivatives promising candidates as crystallization additives.[1][2] The precise, three-dimensional atomic arrangement of this salt, which can only be unambiguously determined through single-crystal X-ray diffraction, is critical for understanding its potential to interact with and stabilize macromolecules in a crystalline lattice.[3][4][5]
This guide provides a comprehensive overview of the . It delves into the experimental intricacies of its structural determination, offers a comparative analysis with alternative crystallization agents, and presents the rationale behind the methodological choices.
The Imperative of X-ray Crystallography for Novel Compounds
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[3][4] It provides precise measurements of molecular dimensions, bond lengths, and angles, which are unattainable by other techniques.[3] For a novel compound like azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, this structural information is invaluable for several reasons:
-
Unambiguous Proof of Structure: It confirms the molecular connectivity and stereochemistry, providing irrefutable evidence of the synthesized compound.
-
Insight into Intermolecular Interactions: The crystal packing reveals how the azanium cations and 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anions interact with each other. This is crucial for understanding its properties as a salt and its potential to form stabilizing contacts in a protein crystal lattice.[6]
-
Foundation for Computational Studies: The experimentally determined structure serves as a reliable starting point for computational modeling and simulations to predict its interactions with target macromolecules.
The molecular structure of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is depicted below:
Caption: Molecular structure of the ionic pair.
Comparative Landscape: Alternative Crystallization Strategies
While azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate presents a novel approach, it is essential to compare its potential with established crystallization agents. The most commonly used precipitants in protein crystallization fall into several categories: inorganic salts, organic solvents, and water-soluble polymers.[7]
| Crystallization Agent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Inorganic Salts | Ammonium sulfate, Sodium chloride | "Salting out" effect, reduces protein solubility | High efficiency, well-understood | Can lead to high ionic strength, potentially denaturing |
| Polyethylene Glycols (PEGs) | PEG 400, PEG 3350, PEG 8000 | Excluded volume effect, reduces the amount of solvent available for the protein | Highly successful, wide range of molecular weights available | Can be viscous, may interfere with cryo-protection |
| Organic Solvents | Isopropanol, MPD | Reduces the dielectric constant of the solution, promoting protein-protein interactions | Effective for some proteins, can act as cryo-protectants | Can cause protein denaturation, often require low temperatures |
| Novel Additives | Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate | Potential for specific, stabilizing intermolecular crosslinks | May promote crystallization for difficult targets, potentially novel crystal packing | Mechanism not fully understood, requires empirical screening |
The use of small molecule additives that can form specific intermolecular bridges is an alternative strategy to traditional methods that rely on optimizing variables like pH and precipitant concentration.[6][8]
Experimental Protocol: A Self-Validating System for X-ray Crystallography
The following protocol outlines a robust and self-validating workflow for the single-crystal X-ray diffraction analysis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate.
Caption: A comprehensive workflow for crystallographic analysis.
Part 1: Crystal Growth
-
Synthesis and Purification: The synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a prerequisite. A potential route involves the reaction of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol with ammonia. The resulting salt must be purified to the highest possible degree, as impurities can inhibit crystallization.
-
Crystallization Screening: A high-throughput screening of crystallization conditions is performed. This involves dissolving the purified salt in a variety of solvents and solvent mixtures and setting up crystallization trials using techniques such as slow evaporation, vapor diffusion (hanging and sitting drop), and cooling.
-
Optimization: Once initial crystal "hits" are identified, the conditions are optimized by fine-tuning parameters like solvent composition, temperature, and concentration to obtain single, well-diffracting crystals of suitable size (typically 0.1-0.3 mm).
Part 2: Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[9]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers automate the process of determining the optimal data collection strategy to ensure complete and redundant data are collected.
Part 3: Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group, and to integrate the intensities of the diffraction spots.
-
Structure Solution: The initial phases of the structure factors are determined. For small molecules, direct methods are typically successful.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies.
Part 4: Validation and Deposition
-
Structure Validation: Before deposition, the final crystal structure must be rigorously validated. This involves checking for geometric sensibility (bond lengths and angles), analyzing the displacement parameters, and ensuring that all hydrogen atoms have been correctly located. Tools like PLATON and the IUCr's checkCIF service are indispensable for this purpose.[11]
-
Deposition: The final, validated crystallographic information file (CIF) and structure factor data are deposited in a public database such as the Cambridge Structural Database (CSD) for small molecules or the Protein Data Bank (PDB) if it is part of a macromolecular complex.
Interpreting the Crystallographic Data: A Guide for the Non-specialist
The output of a successful X-ray crystallography experiment is a wealth of data. For the non-crystallographer, understanding a few key parameters can help in assessing the quality of a crystal structure.
| Parameter | Description | What to Look For |
| Space Group | The symmetry of the crystal lattice. | An appropriate space group for the molecule's chirality. Chiral molecules should crystallize in chiral space groups. |
| Resolution | A measure of the level of detail in the electron density map. | For small molecules, a resolution of 1.2 Å or better is generally expected.[10] |
| R-factors (R1, wR2) | Measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values are better. For a good small-molecule structure, R1 is typically below 5%. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a well-refined structure. | Values significantly different from 1.0 may indicate issues with the model or data. |
| Displacement Ellipsoids | Represent the thermal motion of the atoms. | Should have a reasonable size and shape. Unusually large or elongated ellipsoids may indicate disorder. |
| Residual Electron Density | Should be close to zero. | Significant positive or negative peaks may indicate missing atoms or errors in the model. |
Conclusion: A Path Forward for Rational Crystallization Design
The is a critical step in establishing its potential as a novel tool for macromolecular crystallization. The detailed three-dimensional structure provides the foundation for understanding its physicochemical properties and for rationally designing its use in crystallization experiments. By comparing its structural features and potential interactions with those of established crystallization agents, researchers can make informed decisions about its application for challenging biological targets. The rigorous, self-validating experimental workflow outlined here ensures the generation of high-quality, reliable structural data, which is the cornerstone of modern structural biology and drug design.
References
- The Role of Small Molecule Additives and Chemical Modification in Protein Crystalliz
- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.). Rigaku.
- A crystallization screen based on alternative polymeric precipitants. (2010). Biozentrum der Universität Würzburg.
- Development of an alternative approach to protein crystalliz
- Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). IUCr Journals.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC.
- Proline/alanine-rich sequence (PAS)
- An Overview of the Top Ten Detergents Used for Membrane Protein Crystalliz
- Small Molecule X-ray Crystallography | METRIC. (n.d.).
- Small molecule crystallography. (n.d.). Excillum.
- Resolving Space-Group-Choice Dilemma in Small-Molecule Crystallography for Chemistry Students Using Case-Based Learning Modules. (2021).
- Radiation damage in small-molecule crystallography: fact not fiction. (2019). PMC.
- Should we remediate small molecule structures? If so, who should do it? (2018). CCDC.
- Hexafluoro-2-propanol. (n.d.). Wikipedia.
- When small-molecule data are lacking resolution. (2025).
- 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. (2023). bocsci.com.
- Structure validation in chemical crystallography. (2008).
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azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate proper disposal procedures
Standard Operating Procedure & Mechanistic Guide: Disposal of Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
As a Senior Application Scientist, I frequently encounter laboratories struggling with the logistical and safety complexities of highly fluorinated compounds. Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate—the ammonium salt of the hexafluoroacetone (HFA) ammonia hemiaminal—is a prime example of a chemical that requires rigorous, mechanistically sound disposal protocols.
This compound is not standard organic waste. Because it is a highly fluorinated adduct, improper disposal can lead to the release of lethal hydrogen fluoride (HF) gas, ammonia, and hexafluoroacetone—a severe systemic and reproductive toxin [1]. This guide provides a self-validating, step-by-step operational plan for the safe containment and terminal destruction of this material.
Mechanistic Hazard Profile & Causality
To safely dispose of a chemical, we must first understand its structural vulnerabilities. The molecule consists of an ammonium cation ( NH4+ ) and a highly electron-deficient alkoxide anion driven by two trifluoromethyl ( −CF3 ) groups.
-
pH-Driven Reversibility: Hemiaminals and their salts exist in a delicate equilibrium. Causality: If the waste stream becomes too acidic, the alkoxide is protonated, shifting the equilibrium to liberate toxic hexafluoroacetone gas [2]. If the waste becomes too basic, the ammonium ion is deprotonated, releasing gaseous ammonia. Therefore, strict pH neutrality is non-negotiable during storage.
-
Thermal Degradation into HF: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Causality: Standard incineration temperatures (800°C) are insufficient to completely break these bonds, leading to the synthesis of highly toxic Products of Incomplete Combustion (PICs) such as carbonyl fluoride ( COF2 ) and perfluoroisobutylene (PFIB). Extreme high-temperature incineration is required to mineralize the compound into hydrogen fluoride (HF), which must then be chemically scrubbed.
Table 1: Quantitative Hazard & Containment Parameters
| Parameter | Value / Characteristic | Operational Implication |
| Chemical Formula | [NH4+][CF3−C(NH2)(O−)−CF3] | High fluorine content; stoichiometric release of HF upon combustion. |
| Thermal Stability | Decomposes rapidly upon heating | May violently liberate HFA and Ammonia gases; do not autoclave. |
| pH Sensitivity | Highly sensitive to pH extremes | Must be stored in pH-neutral environments to prevent off-gassing. |
| Combustion Byproducts | HF , COF2 , NOx , CO | Requires alkaline wet scrubbing during terminal incineration. |
| Material Compatibility | Corrosive to glass over time | Contain strictly in High-Density Polyethylene (HDPE) or PTFE. |
Operational Disposal Protocol (Step-by-Step)
This protocol is designed as a self-validating system . Each phase includes a verification step to ensure the procedure has been executed safely before moving to the next.
Phase 1: Segregation & Primary Containment
Do not mix this compound with general solvent waste, halogenated or otherwise. It requires a dedicated, isolated waste stream.
-
Isolate the Waste Stream: Ensure the waste container is completely free of strong acids, bases, or aqueous oxidizers.
-
Select Proper Containment: Use only thick-walled High-Density Polyethylene (HDPE) or PTFE-lined drums.
-
Causality: Trace moisture and ambient thermal degradation can generate micro-amounts of hydrogen fluoride (HF). HF reacts with silica, meaning standard borosilicate glass containers will etch, weaken, and potentially shatter over time.
-
-
Labeling: Affix a hazardous waste label reading: "Highly Fluorinated Organic Waste - Contains Ammonia Adducts. DO NOT MIX WITH ACIDS OR BASES."
-
Protocol Validation Checkpoint: Before sealing the container, hold a moistened universal pH indicator strip in the headspace vapor for 10 seconds.
-
Validation: A neutral reading (pH ~7) confirms stability. A strong alkaline reading indicates ammonia off-gassing (matrix is too basic). A strong acidic reading indicates potential HF or HFA release (matrix is too acidic). Adjust the waste matrix to strict neutrality before final sealing.
-
Phase 2: Spill Management & Logistical Recovery
If the solid salt or its solution is spilled during transfer:
-
Evacuate and Ventilate: Immediately clear the area and increase fume hood/room ventilation. Personnel must wear a NIOSH-approved respirator with organic vapor/acid gas cartridges.
-
Dry Absorption: Apply dry, inert absorbents such as vermiculite or dry sand to the spill.
-
Causality: Do not use water or wet mops. Aqueous environments can promote the hydrolysis of the hemiaminal, accelerating the off-gassing of hexafluoroacetone [3]. Do not use combustible absorbents (like sawdust) due to the risk of reactive heating.
-
-
Mechanical Recovery: Use non-sparking polypropylene scoops to transfer the absorbed matrix into an HDPE hazardous waste bucket. Seal and label immediately.
Phase 3: Terminal Destruction (High-Temperature Incineration)
This material cannot be disposed of in a landfill. It must be destroyed thermally by a licensed RCRA facility.
-
Hazmat Transfer: Transfer the sealed HDPE drums to a licensed hazardous waste contractor certified for PFAS and highly fluorinated organics.
-
Thermal Destruction: The facility must incinerate the waste in a rotary kiln at temperatures exceeding 1,100 °C (2,012 °F) with a minimum residence time of 2 seconds.
-
Causality: This specific thermodynamic threshold ensures complete homolytic cleavage of the robust C-F bonds, preventing the formation of toxic fluorinated PICs.
-
-
Alkaline Flue Gas Scrubbing: The incinerator's exhaust must pass through a wet scrubber utilizing sodium hydroxide ( NaOH ) or calcium hydroxide ( Ca(OH)2 ).
-
Validation: The scrubber neutralizes the highly corrosive hydrogen fluoride gas produced during combustion, converting it into inert, insoluble calcium fluoride ( CaF2 ) or sodium fluoride ( NaF ), which can then be safely deposited in a secure landfill [4].
-
Disposal Workflow Visualization
Below is the validated operational workflow for the containment and destruction of this fluorinated adduct.
Workflow for the containment and thermal destruction of fluorinated waste.
References
-
Hexafluoroacetone | CID 12695 - PubChem. National Institutes of Health (NIH). Comprehensive toxicological and chemical profiling of hexafluoroacetone and its adducts. Available at:[Link]
-
Common Name: HEXAFLUOROACETONE HAZARD SUMMARY. New Jersey Department of Health (NJ.gov). Regulatory and mechanistic safety guidelines for hexafluoroacetone exposure and reactivity. Available at:[Link]
Personal protective equipment for handling azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
Operational Safety Guide: Handling Azanium; 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-olate
This document provides essential safety protocols for the handling and disposal of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. As a highly fluorinated organic salt, this compound requires stringent safety measures due to its inherent hazards and those of its potential precursors and decomposition byproducts. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Assessment: A Principle of Proactive Caution
Direct toxicological data for azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is not widely available. Therefore, a conservative risk assessment must be based on its constituent parts and structurally similar compounds. The anion is an adduct of hexafluoroacetone and ammonia. Its hydrated precursor, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is known to be severely corrosive, a potent skin and eye irritant, and carries reproductive toxicity warnings.[1][2][3][4]
The most critical, and potentially latent, hazard stems from the high fluorine content. Fluorinated organic compounds can decompose under thermal stress or in acidic conditions to release Hydrogen Fluoride (HF) . HF is an acute toxin that is highly corrosive, readily penetrates tissue, and can cause severe, delayed-onset burns and life-threatening systemic toxicity by disrupting calcium metabolism.[5][6][7]
Therefore, all handling protocols for this compound MUST assume it is corrosive, toxic, and capable of liberating HF.
| Parameter | Identifier / Property | Source / Rationale |
| IUPAC Name | azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate | - |
| Synonyms | Hexafluoroacetone-ammonia adduct | Structural Precursors |
| Primary Hazards | Severe Skin and Eye Corrosive: Based on HFIP data.[3][4] | Inferred |
| Acute Toxicity (Inhalation, Ingestion): Based on HFIP data.[1][2] | Inferred | |
| Reproductive Toxicity: Suspected fertility damage.[3] | Inferred | |
| Latent Hazard | Potential for Hydrogen Fluoride (HF) release upon heating or acidification. | Based on chemical structure.[5][7] |
| Environmental | High fluorine content suggests environmental persistence .[8][9] | Inferred |
The Core of Protection: Engineering Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary method for controlling exposure to this compound is through robust engineering controls.
Chemical Fume Hood: All manipulations involving azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood.[5][7] The hood should have a face velocity between 80-120 feet per minute. If there is a known risk of HF release, materials of construction compatible with HF (such as Teflon-coated ducts) should be verified.[7]
Emergency Equipment: An emergency eyewash and safety shower must be located within a 10-second travel distance of the work area and be tested regularly.[5][10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the task's risk level. The following tiered approach ensures appropriate protection.
Tier 1: Standard Operations (e.g., handling <1g, dilute solutions)
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: Standard nitrile examination glove.[11]
-
Outer Glove: A thicker, chemical-resistant glove. Neoprene or butyl rubber are strongly recommended due to their resistance to a broad range of chemicals, including potential HF.[5][7] Gloves should have long cuffs that extend over the lab coat sleeves. Change the outer glove immediately upon any sign of contamination.[6]
-
-
Eye and Face Protection: Standard safety glasses are insufficient.
-
Body Protection:
Tier 2: High-Risk Operations (e.g., handling >1g, risk of aerosolization, heating)
In addition to all Tier 1 PPE, the following is required:
-
Body Protection: A disposable, chemical-resistant coverall (e.g., Tychem® or equivalent) should be used in place of a standard lab coat and apron.[11]
-
Respiratory Protection: If there is any potential for the procedure to generate aerosols or vapors that cannot be contained by the fume hood (e.g., during spill cleanup outside the hood), respiratory protection is necessary. A full-face respirator with combination organic vapor/acid gas cartridges is required.[11]
Procedural Workflow: A Step-by-Step Guide
The following workflow outlines the critical steps for safely handling the compound from receipt to disposal.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. 8.9 Corrosives [ehs.cornell.edu]
- 6. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. triumvirate.com [triumvirate.com]
- 9. epa.gov [epa.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 12. nj.gov [nj.gov]
- 13. ehs.unl.edu [ehs.unl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
